D-JNKI-1
Description
Properties
Origin of Product |
United States |
|---|
Foundational & Exploratory
D-JNKI-1's Role in Apoptosis: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a potent modulator of apoptotic signaling pathways. By competitively inhibiting the interaction between JNK and its substrates, this compound effectively curtails the pro-apoptotic cascade mediated by this stress-activated protein kinase. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in apoptosis, detailing its molecular interactions, impact on signaling cascades, and downstream effects on cellular fate. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways and experimental workflows to support researchers in the fields of apoptosis, signal transduction, and therapeutic development.
Introduction to JNK Signaling in Apoptosis
The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family that plays a pivotal role in orchestrating cellular responses to a wide array of stress stimuli, including inflammatory cytokines, UV radiation, and cytotoxic agents.[1] The JNK signaling cascade is a key regulator of programmed cell death, or apoptosis, and is implicated in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
Upon activation by upstream kinases such as MKK4 and MKK7, JNK translocates to different cellular compartments, including the nucleus and mitochondria, where it phosphorylates a host of target proteins.[3] In the nucleus, JNK activates transcription factors like c-Jun (a component of the AP-1 complex) and p53, leading to the upregulation of pro-apoptotic genes, including those encoding for Fas ligand and members of the Bcl-2 family like Bax and PUMA.[4][5] In the mitochondria, JNK can directly phosphorylate and modulate the activity of Bcl-2 family proteins, tipping the balance towards apoptosis.[2]
This compound: A Targeted Inhibitor of the JNK Pathway
This compound is a synthetic, cell-permeable peptide designed to specifically inhibit JNK activity. It is a retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence of the JNK-binding domain (JBD) of the JNK-interacting protein-1 (JIP-1). This structural modification confers resistance to proteolytic degradation, enhancing its stability and bioavailability.
The primary mechanism of action of this compound is the competitive inhibition of the docking of JNK to its substrates. JNK interacts with many of its target proteins, including transcription factors and mitochondrial proteins, through a specific JBD. This compound mimics this domain and binds to JNK, thereby preventing the kinase from accessing and phosphorylating its downstream effectors.
Molecular Mechanism of this compound in Apoptosis Inhibition
This compound exerts its anti-apoptotic effects by intervening at critical junctures within the JNK signaling cascade. Its action leads to the suppression of both nuclear and mitochondrial apoptotic events.
Inhibition of Nuclear Apoptotic Signaling
By preventing the phosphorylation of c-Jun, this compound significantly curtails the transcriptional activation of pro-apoptotic genes.[6] This blockade of the JNK-c-Jun axis is a cornerstone of its protective mechanism.
Modulation of Mitochondrial Apoptotic Events
This compound has been shown to have a profound impact on the mitochondrial pathway of apoptosis. Notably, it prevents the formation of a pro-apoptotic complex between the JNK3 isoform and the BH3-only protein Bim in mitochondria.[7][8] This interaction is critical for the activation of Bax and subsequent mitochondrial outer membrane permeabilization (MOMP).
By inhibiting JNK activity, this compound leads to:
-
Reduced Bax Translocation and Activation: this compound prevents the JNK-mediated activation and translocation of the pro-apoptotic protein Bax to the mitochondria.[8]
-
Preservation of Mitochondrial Integrity: Consequently, the release of apoptogenic factors such as cytochrome c from the mitochondria is almost completely abolished.[7][8]
-
Inhibition of the Apoptosome and Caspase Activation: The lack of cytosolic cytochrome c prevents the formation of the apoptosome and the subsequent activation of initiator caspase-9 and executioner caspase-3.[9]
-
Prevention of PARP Cleavage: A downstream target of activated caspase-3, poly(ADP-ribose) polymerase (PARP), is protected from cleavage, a hallmark of apoptosis.[7][8]
-
Alteration of the Bax/Bcl-2 Ratio: this compound can modulate the expression of Bcl-2 family proteins, leading to an increased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[4]
Quantitative Data on this compound's Anti-Apoptotic Effects
The following tables summarize the available quantitative data on the efficacy of this compound in inhibiting apoptotic markers.
| Cell Line | Apoptotic Stimulus | This compound Concentration | Effect on Apoptosis | Reference |
| HEI-OC1 | Neomycin | Not specified | Apoptotic cells reduced from 34.9% to 25.5% | [4] |
| Target | Cell/Tissue Context | This compound Concentration | Percent Inhibition of c-Jun Phosphorylation | Reference |
| Phospho-c-Jun | Not specified | 2 µM | 28% | [10] |
| Phospho-c-Jun | Not specified | 4 µM | 90% | [10] |
| Phospho-c-Jun | Not specified | 6 µM | 95% | [10] |
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathways
Caption: JNK Signaling in Apoptosis and this compound Inhibition.
Experimental Workflows
Caption: Western Blot Workflow for Apoptosis Markers.
Caption: Annexin V Apoptosis Assay Workflow.
Detailed Experimental Protocols
Western Blot Analysis for Cleaved Caspase-3
Objective: To quantify the levels of active (cleaved) caspase-3 as a marker of apoptosis in response to a stimulus and this compound treatment.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the cleaved caspase-3 signal to a loading control (e.g., β-actin or GAPDH).[2][11]
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Objective: To differentiate and quantify live, early apoptotic, late apoptotic, and necrotic cells following treatment.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells as described in the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.[7][8]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or chamber slides
-
Apoptosis-inducing agent
-
This compound
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Treat cells grown on coverslips as previously described.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.[12]
Conclusion
This compound represents a highly specific and potent tool for the inhibition of JNK-mediated apoptosis. Its mechanism of action is well-defined, involving the competitive inhibition of JNK's interaction with its substrates, leading to the suppression of both nuclear and mitochondrial apoptotic signaling pathways. The provided experimental protocols and visualizations serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the JNK pathway in various pathological conditions characterized by excessive apoptosis. Further quantitative studies will continue to refine our understanding of the dose-dependent effects of this compound and inform its clinical development.
References
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Bax Subfamily of Bcl2-Related Proteins Is Essential for Apoptotic Signal Transduction by c-Jun NH2-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
D-JNKI-1 peptide sequence and structure
An In-Depth Technical Guide to the D-JNKI-1 Peptide For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as AM-111 or Brimapitide, is a synthetic, cell-permeable peptide inhibitor designed to target the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] As a member of the mitogen-activated protein kinase (MAPK) family, the JNK pathway is a critical mediator of cellular responses to stress signals, including inflammation, apoptosis, and excitotoxicity.[1] Dysregulation of JNK signaling is implicated in a wide range of pathologies, such as neurodegenerative diseases, hearing loss, ischemic injury, and inflammatory conditions.[1][4]
This compound's therapeutic potential stems from its ability to competitively block the interaction between JNK and its downstream targets, thereby preventing the phosphorylation events that trigger pro-apoptotic and inflammatory cascades.[1][4] This guide provides a comprehensive technical overview of this compound, covering its molecular structure, mechanism of action, quantitative parameters, and key experimental protocols.
Peptide Sequence and Structure
This compound is a chimeric peptide composed of two key domains: an inhibitory sequence derived from the JNK-binding domain (JBD) of the scaffold protein JIP1 (JNK-interacting protein-1) and a cell-penetrating sequence from the HIV-TAT protein to facilitate entry into cells.[1]
Amino Acid Sequence: The sequence of this compound is composed of D-amino acids, which are enantiomers of the naturally occurring L-amino acids. This "retro-inverso" design confers significant resistance to proteolytic degradation, enhancing the peptide's stability and bioavailability in biological systems.[4] The C-terminus of the peptide is typically amidated.
The primary amino acid sequence is: Asp-Gln-Ser-Arg-Pro-Val-Gln-Pro-Phe-Leu-Asn-Leu-Thr-Thr-Pro-Arg-Lys-Pro-Arg-Pro-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly-NH2
Chemical Properties: The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆₄H₂₈₅N₆₅O₄₁ (acid form) |
| Molecular Weight | ~3823.4 g/mol |
| CAS Number | 1445179-97-4 |
Data sourced from multiple chemical suppliers and databases.[3][5]
Structural Configuration: Due to its length and composition, this compound is highly flexible, and a definitive three-dimensional structure from methods like X-ray crystallography has not been established.[6] Its function is derived from the primary sequence that mimics the JIP1 docking site on JNK.[4][7]
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of JNK activity. The JNK signaling pathway is a three-tiered kinase cascade, typically initiated by environmental stresses or cytokines. This leads to the activation of a MAP Kinase Kinase Kinase (MAP3K, e.g., ASK1), which then phosphorylates and activates a MAP Kinase Kinase (MAP2K), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[1]
The scaffold protein JIP1 enhances the efficiency and specificity of this cascade by bringing the kinase components (e.g., MLK, MKK7) and JNK into close proximity.[4][7] this compound's JIP1-derived sequence binds to the D-domain docking site on JNK, the same site used by JIP1 and other substrates like the transcription factor c-Jun.[7] By occupying this site, this compound physically prevents the interaction between JNK and its substrates, inhibiting downstream phosphorylation and the subsequent activation of apoptotic and inflammatory pathways.[1][4]
Quantitative Data
Precise binding affinity (Kd) and inhibitory concentration (IC50) values for this compound are not consistently reported in peer-reviewed literature, partly due to the complexities of assaying retro-inverso peptides. However, data for the L-enantiomer of the JIP1 peptide (L-pepJIP1) provides a useful reference for the interaction with JNK1. Additionally, effective concentrations from various in vitro and in vivo models demonstrate the biological activity of this compound.
Table 1: Binding and Inhibition Data for L-JIP1 Peptide (Reference)
| Parameter | Target | Value | Method |
| IC₅₀ | JNK1 | 1.0 ± 0.1 µM | In vitro kinase assay |
| Kd | JNK1 | 0.42 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) |
| Kd | JNK1 | 217 nM | Isothermal Titration Calorimetry (ITC) |
Note: One study reported that, unlike its L-counterpart, D-pepJIP1 did not inhibit JNK1 phosphorylation of c-Jun in an in vitro assay.[8] This suggests that the cell-penetrating portion of the full this compound peptide or the in vivo environment may be crucial for its observed activity.
Table 2: Effective Concentrations of this compound in Experimental Models
| Model System | Effective Concentration/Dose | Observed Effect |
| Neomycin-exposed hair cells (in vitro) | 1 µM - 1 mM | Prevention of apoptosis and cell loss.[9] |
| Kainic acid-induced seizures (rat, in vivo) | 0.3 mg/kg, i.p. | Abolished cytochrome c release in brain mitochondria.[9] |
| DSS-induced colitis (mouse, in vivo) | 1 µg/kg, s.c. | Significant decrease in disease activity index.[9] |
| Cochlear implant trauma (guinea pig, in vivo) | Local delivery into scala tympani | Prevention of progressive hearing loss. |
Experimental Protocols
This compound has been validated in numerous preclinical models. Below are detailed methodologies for key experiments.
Murine Model of Chronic Colitis
This protocol assesses the anti-inflammatory effect of this compound in a chemically-induced model of inflammatory bowel disease.
Methodology:
-
Induction of Colitis: Chronic colitis is induced in mice (e.g., C57BL/6) by administering 1.0% to 1.5% Dextran Sulfate Sodium (DSS) in their drinking water for 5-7 day cycles, followed by periods of regular water. This is typically repeated for three cycles.
-
Animal Grouping: Mice are randomized into an intervention group (receiving this compound) and a control group (receiving vehicle, e.g., 0.9% saline).
-
This compound Administration: The intervention group receives subcutaneous nuchal injections of this compound (e.g., 1 µg/kg) dissolved in saline at specific time points during the colitis induction (e.g., days 2, 12, and 22).[9]
-
Monitoring: Clinical signs are monitored daily and scored using a Disease Activity Index (DAI), which typically includes weight loss, stool consistency, and presence of blood.
-
Endpoint Analysis: At the end of the study, colonic tissue is harvested for histological analysis (scoring crypt damage, inflammation) and immunohistochemistry to measure inflammatory markers (e.g., CD3+, CD68+ cells) and apoptotic markers (e.g., cleaved caspase-3).
In Vitro Ototoxicity and Apoptosis Assay
This protocol evaluates the protective effect of this compound against aminoglycoside-induced apoptosis in auditory cells.
Methodology:
-
Cell Culture: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are cultured under standard conditions.
-
Induction of Apoptosis: Cells are treated with an apoptosis-inducing agent, such as neomycin (e.g., 0.5-5.0 mM), to induce ototoxicity.
-
Treatment Groups: Experimental groups include: a negative control (no treatment), neomycin only, and neomycin co-treated with various concentrations of this compound.
-
Apoptosis Detection (TUNEL Assay): After treatment, cells are fixed and permeabilized. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed to detect DNA fragmentation, a hallmark of apoptosis. Cell nuclei are counterstained with DAPI. Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.
-
Protein Analysis (Western Blot): Cell lysates are collected to analyze key proteins in the apoptotic and JNK signaling pathways. Antibodies are used to probe for total and phosphorylated JNK, caspases (e.g., cleaved caspase-3, caspase-8), and apoptosis regulators like Bax and Bcl-2.
References
- 1. This compound | 1445179-97-4 | VHC17997 | Biosynth [biosynth.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. scbt.com [scbt.com]
- 4. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C164H285N65O41 | CID 72941992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Specificity of a Docking Interaction between JNK1 and the Scaffolding Protein JIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Understanding the Cell Permeability of D-JNKI-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-JNKI-1, a synthetic, cell-permeable peptide inhibitor, has garnered significant attention in the scientific community for its potent and specific inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] Its therapeutic potential is being explored in a range of diseases, including neurodegenerative disorders, hearing loss, and inflammatory conditions.[1] A critical aspect of its efficacy is its ability to traverse the cell membrane and reach its intracellular target. This technical guide provides a comprehensive overview of the cell permeability of this compound, including its mechanism of entry, methods for its quantification, and the signaling pathway it modulates.
Mechanism of Cell Permeability
This compound is a chimeric peptide composed of two key domains: a 20-amino-acid inhibitory sequence derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP1) and a 10-amino-acid protein transduction domain derived from the HIV-1 transactivator of transcription (TAT).[1] The TAT peptide sequence is rich in basic amino acids, which facilitates its interaction with the negatively charged cell membrane and subsequent internalization. This process, often referred to as protein transduction, allows this compound to efficiently penetrate cells and exert its inhibitory effect on the JNK signaling cascade.[1] Furthermore, this compound has been shown to cross the blood-brain barrier, a significant advantage for treating neurological diseases.
Data Presentation: Quantitative Analysis of this compound Cell Permeability
While specific quantitative data for this compound permeability across various cell lines is not extensively published in a consolidated format, the following tables illustrate how such data would be presented based on standard experimental assays. These tables are provided as a template for researchers to structure their findings.
Table 1: In Vitro Cell Permeability of this compound in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Permeability Coefficient (Papp) (cm/s) |
| HeLa | 10 | 1 | Example: 2.5 | Example: 1.5 x 10-6 |
| SH-SY5Y | 10 | 1 | Example: 3.1 | Example: 1.9 x 10-6 |
| Caco-2 | 10 | 2 | Example: 1.8 | Example: 0.9 x 10-6 |
| Primary Neurons | 5 | 1 | Example: 2.0 | Example: 2.2 x 10-6 |
Table 2: Blood-Brain Barrier Transport of this compound
| In Vitro Model | This compound Concentration (µM) | Incubation Time (hours) | Apparent Permeability (Papp) (cm/s) |
| hCMEC/D3 Transwell | 10 | 2 | Example: 1.2 x 10-6 |
| Primary Brain Endothelial Cells | 10 | 2 | Example: 1.5 x 10-6 |
| In Vivo Model | Dose (mg/kg) | Time Post-Administration (hours) | Brain-to-Plasma Concentration Ratio |
| Mouse | 1 | 1 | Example: 0.8 |
| Rat | 1 | 1 | Example: 0.7 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound cell permeability. Below are protocols for key experiments that can be adapted for this purpose.
Protocol 1: Quantification of Intracellular this compound using Mass Spectrometry
This protocol outlines a method to quantify the concentration of this compound within cells.
-
Cell Culture: Plate cells of interest in a multi-well format and grow to desired confluency.
-
Treatment: Treat cells with varying concentrations of this compound for specific time periods.
-
Cell Lysis:
-
Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Add a lysis buffer (e.g., RIPA buffer) to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the total protein concentration in each lysate sample using a standard assay (e.g., BCA assay).
-
Sample Preparation for Mass Spectrometry:
-
Perform a protein precipitation step (e.g., with acetonitrile) to separate the peptide from larger proteins.
-
Centrifuge and collect the supernatant containing this compound.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to detect and quantify this compound.
-
Develop a standard curve using known concentrations of a this compound synthetic standard.
-
-
Data Analysis: Calculate the intracellular concentration of this compound and normalize it to the total protein concentration.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol uses a transwell system to model the blood-brain barrier and measure the transport of this compound.
-
Cell Culture: Seed human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a transwell insert. Culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Treatment: Add this compound to the apical (blood side) chamber.
-
Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using LC-MS/MS or a fluorescently labeled version of the peptide.
-
TEER Measurement: Measure the TEER before and after the experiment to ensure the integrity of the endothelial monolayer was not compromised.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the JNK signaling pathway inhibited by this compound and the experimental workflows for assessing its cell permeability.
Conclusion
This compound's ability to penetrate cells is fundamental to its therapeutic action. The inclusion of a TAT protein transduction domain facilitates its entry into cells, allowing it to inhibit the JNK signaling pathway effectively. While direct quantitative data on its permeability is sparse in the literature, established methodologies provide a clear path for researchers to perform these crucial measurements. The protocols and data presentation formats outlined in this guide offer a framework for the systematic evaluation of this compound cell permeability, which is essential for its continued development as a promising therapeutic agent.
References
The Role of D-JNKI-1 in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising therapeutic agent in the field of neuroprotection.[1][2][3] The JNK signaling pathway is a critical mediator of neuronal apoptosis and is implicated in the pathophysiology of various neurodegenerative diseases and acute brain injuries.[4][5][6] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative outcomes of this compound in neuroprotection studies.
Mechanism of Action: Inhibition of the JNK Signaling Cascade
This compound is a highly potent and cell-permeable peptide that selectively inhibits the JNK signaling pathway.[1][2] JNKs, also known as stress-activated protein kinases (SAPKs), are activated by a range of cellular stressors, including inflammatory cytokines, UV radiation, and excitotoxicity.[5][7] Once activated, JNKs translocate to various cellular compartments, including the nucleus and mitochondria, to phosphorylate a multitude of downstream targets, ultimately leading to apoptosis.[6][8]
This compound exerts its neuroprotective effects by preventing the interaction of JNK with its substrates, thereby blocking the downstream signaling cascade that leads to neuronal cell death.[8][9] A key area of action is within the mitochondria. In models of kainic acid-induced seizures, this compound has been shown to reverse pathological events in the mitochondria, almost completely abolishing the release of cytochrome c and the cleavage of poly(ADP-ribose)-polymerase (PARP), both hallmarks of apoptosis.[8][10]
Furthermore, this compound prevents the formation of the pro-apoptotic complex between JNK3 and the BH3-only protein Bim in mitochondria.[8][10] The JNK-mediated phosphorylation of Bim is a critical step in promoting its apoptotic effect.[4] By inhibiting this interaction, this compound helps to maintain mitochondrial integrity and prevent the activation of the intrinsic apoptotic pathway. This is further supported by its ability to modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10][11]
JNK Signaling Pathway in Neuronal Apoptosis
The following diagram illustrates the central role of JNK in neuronal apoptosis and the inhibitory action of this compound.
Quantitative Data from Neuroprotection Studies
The neuroprotective efficacy of this compound has been quantified in various preclinical models of neurological disorders. The following tables summarize key findings.
Table 1: In Vitro Neuroprotection Studies
| Model | Treatment | Outcome Measure | Result | Citation |
| Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices | This compound (administered 6h post-OGD) | Cell Death at 24h | Reduced from 21% ± 8% to 5% ± 3% | [12][13][14] |
| Neomycin-induced Apoptosis in HEI-OC1 cells | This compound (2 µM) with Neomycin (2 mM) | Cell Viability | Significantly increased after 4 days | [11][15] |
| Hypoxia in Adult Neurons | This compound (2 µM) | Neuronal Death (LDH assay) | Significant decrease in neuronal death | [16] |
| Hypoxia in Adult Neurons | This compound (4 µM) | Neuronal Death (LDH assay) | Further decrease in neuronal death (p < 0.001) | [16] |
Table 2: In Vivo Neuroprotection Studies
| Model | Animal | Treatment | Outcome Measure | Result | Citation |
| Permanent Middle Cerebral Artery Occlusion (MCAo) | Mouse | This compound (administered 3h post-ischemia) | Infarct Volume | Reduced from 162 ± 27 mm³ to 85 ± 27 mm³ (47% reduction) | [12][13][14] |
| Traumatic Brain Injury (TBI) in 3xTg-AD mice | Mouse | This compound | JNK Activity | Moderately reduced by 40% | [17][18][19] |
| Traumatic Brain Injury (TBI) in 3xTg-AD mice | Mouse | This compound | Tau Accumulation | Reduced total and phospho-tau accumulations in axons | [17][18][19] |
| Kainic Acid-Induced Seizures | Rat | This compound (0.3 mg/kg, i.p.) | Mitochondrial Events | Reversed pathological events, almost completely abolished cytochrome c release and PARP cleavage | [1] |
| Chronic Colitis (1.0% DSS) | Mouse | This compound (1 µg/kg, s.c.) | Disease Activity Index (DAI) | Significant decrease (P = 0.013) | [20] |
| Chronic Colitis (1.5% DSS) | Mouse | This compound (1 µg/kg, s.c.) | Disease Activity Index (DAI) | Significant decrease (P = 0.007) | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the literature.
In Vitro Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
-
Slice Preparation: Hippocampal slices are prepared from newborn rats.[12][13][14]
-
OGD Induction: Slices are subjected to oxygen (5%) and glucose (1 mmol/L) deprivation for 30 minutes to model ischemic conditions.[12][13][14]
-
Treatment: this compound is administered to the culture medium at a specified time point (e.g., 6 hours) after the OGD period.[12][13][14]
-
Assessment of Cell Death: Cell death is quantified at 24 and 48 hours post-OGD using propidium iodide staining, which labels the nuclei of dead cells.[12][13][14]
-
Functional Assessment: Evoked potential responses are recorded in the CA1 region after stimulation in the CA3 region to assess neuronal function.[12][13][14]
In Vivo Permanent Middle Cerebral Artery Occlusion (MCAo)
-
Animal Model: Male ICR-CD1 mice are used for this model of severe cerebral ischemia.[12][13][14]
-
Ischemia Induction: Permanent MCAo is induced using the endoluminal "suture" method.[12][13][14]
-
Treatment: this compound is administered intravenously at a specified time point (e.g., 3 hours) after the onset of MCAo.[21] A control group receives a vehicle (saline) injection.[21]
-
Infarct Volume Assessment: At 24 hours post-MCAo, the lesion size is determined by triphenyl-tetrazolium chloride (TTC) staining of brain sections.[12][13][14]
-
Neurological Outcome: Neurological scores and rotarod treadmill performance are used to evaluate the functional outcome.[12][13][14]
This compound in Models of Neurodegenerative Diseases
Alzheimer's Disease
The JNK pathway is implicated in all three major pathological hallmarks of Alzheimer's disease (AD): the formation of amyloid plaques, the development of neurofibrillary tangles, and brain atrophy.[22] Studies have shown that this compound can diminish the production of the amyloid-beta precursor protein (AβPP) and Aβ fragments in cortical neurons.[22] In a brain slice model of APP-induced neurodegeneration, this compound effectively blocked neuronal death.[22] Furthermore, in a transgenic mouse model of AD, this compound treatment prevented memory impairments and LTP deficits, inhibited APP phosphorylation, and reduced the amyloidogenic cleavage of APP and Aβ oligomers.[23] this compound has also been shown to decrease Tau phosphorylation.[23][24]
Parkinson's Disease
In models of Parkinson's disease (PD), JNK3 activation is a pro-apoptotic pathway in dopaminergic neurons of the substantia nigra.[25] The JNK pathway is involved in apoptosis activation through an increase in the Bax/Bcl-2 ratio.[25] Inhibition of the JNK pathway is considered a protective strategy against the neurodegeneration observed in PD.[25]
Traumatic Brain Injury
Traumatic brain injury (TBI) is a significant risk factor for the development of tauopathies like AD.[17] Following TBI, there is a marked activation of JNK in injured axons, where it colocalizes with phosphorylated tau.[17][18] Administration of this compound has been shown to moderately reduce JNK activity (by 40%) and is sufficient to decrease the accumulation of total and phospho-tau in the axons of TBI mouse models.[17][18][19]
Conclusion
This compound has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of neurological disorders. Its mechanism of action, centered on the inhibition of the pro-apoptotic JNK signaling pathway, provides a strong rationale for its therapeutic potential. The quantitative data from preclinical studies consistently show a reduction in neuronal death, infarct volume, and the pathological hallmarks of neurodegenerative diseases. The detailed experimental protocols provide a foundation for further research and development of this compound as a neuroprotective agent. Future studies, including clinical trials, will be crucial to translate these promising preclinical findings into effective therapies for patients suffering from acute brain injuries and chronic neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis | Journal of Neuroscience [jneurosci.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. stroke.ahajournals.org [stroke.ahajournals.org]
- 14. D-JNKI1, a cell-penetrating c-Jun-N-terminal kinase inhibitor, protects against cell death in severe cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of JNK by a peptide inhibitor reduces traumatic brain injury-induced tauopathy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of JNK by a Peptide Inhibitor Reduces Traumatic Brain Injury-Induced Tauopathy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNK inhibition and inflammation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
D-JNKI-1 in Models of Inflammatory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases represent a significant global health challenge, and the development of targeted therapies is a key focus of modern drug discovery. The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a critical regulator of inflammatory processes, making it a promising target for therapeutic intervention. D-JNKI-1, a peptide inhibitor of JNK, has shown potential in preclinical models of various inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound and its application in experimental models of inflammatory disease, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a cell-permeable peptide inhibitor that specifically targets the interaction between JNK and its substrates. JNKs are a family of serine/threonine protein kinases that are activated in response to a wide range of cellular stresses, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Once activated, JNKs phosphorylate a variety of downstream targets, including transcription factors such as c-Jun (a component of the AP-1 complex), leading to the regulation of genes involved in inflammation, apoptosis, and cell proliferation.
This compound is a retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence of the JNK-binding domain of the JNK-interacting protein 1 (JIP1). This modification provides resistance to proteolytic degradation, enhancing its stability and in vivo efficacy. By competitively binding to JNK, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the pro-inflammatory signaling cascade.
This compound in a Murine Model of Chronic Colitis
One of the well-documented applications of this compound in an inflammatory disease model is in dextran sulfate sodium (DSS)-induced colitis in mice, which mimics aspects of human inflammatory bowel disease (IBD).
Quantitative Data
| Disease Model | Animal Strain | This compound Dose & Route | Key Findings | Reference |
| Chronic DSS-induced Colitis | C57BL/6 mice | 1 µg/kg, subcutaneous | - Significantly decreased Disease Activity Index (DAI) (p=0.013 for 1.0% DSS; p=0.007 for 1.5% DSS) - Reduced expression of CD4+ and CD8+ cells (not statistically significant) | [1][2][3] |
Experimental Protocol: Chronic DSS-Induced Colitis
1. Induction of Colitis:
-
Animals: Female C57BL/6 mice.
-
Inducing Agent: Dextran sulfate sodium (DSS) administered in drinking water.
-
Protocol: Cyclic administration of DSS at concentrations of 1.0% or 1.5% to induce a mild, chronic form of colitis.[1][3]
2. This compound Treatment:
-
Preparation: this compound is dissolved in a 0.9% sodium chloride solution.[1][2]
-
Administration: Subcutaneous nuchal injections of 1 µg/kg this compound are administered on days 2, 12, and 22 of the colitis induction protocol.[1][3]
-
Control Group: Receives subcutaneous injections of the vehicle (0.9% sodium chloride solution) at the same time points.
3. Assessment of Disease Activity:
-
Daily Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of occult or gross rectal bleeding.
-
Disease Activity Index (DAI): A composite score is calculated based on the daily monitoring parameters to quantify the severity of colitis.
4. Histological and Immunohistochemical Analysis:
-
Tissue Collection: Animals are sacrificed after 30 days, and the colon is collected for analysis.[1][3]
-
Histology: The inflamed intestine is histologically evaluated using a crypt damage score.
-
Immunohistochemistry: Quantification of CD4+ and CD8+ cell infiltration in the colonic tissue is performed.[1][3]
This compound in Other Inflammatory Disease Models
While comprehensive quantitative data for this compound in a broad range of inflammatory disease models is limited in publicly available literature, the known role of the JNK pathway in these conditions suggests its potential therapeutic utility. Below are brief overviews of relevant models and the rationale for investigating this compound.
Rheumatoid Arthritis
Model: Collagen-Induced Arthritis (CIA) in mice or rats. This is a widely used model that shares many pathological and immunological features with human rheumatoid arthritis.
Rationale for this compound: The JNK pathway is highly activated in the synovial tissue of rheumatoid arthritis patients and contributes to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that lead to joint destruction. Inhibition of JNK is therefore a rational therapeutic strategy.
Psoriasis
Model: Imiquimod-induced psoriasis-like skin inflammation in mice. Topical application of imiquimod, a TLR7/8 agonist, induces a skin phenotype that closely resembles human plaque psoriasis, driven by the IL-23/IL-17 axis.
Rationale for this compound: The JNK pathway is implicated in the hyperproliferation of keratinocytes and the production of inflammatory mediators in psoriatic lesions. Targeting JNK could therefore ameliorate the inflammatory skin phenotype.
Multiple Sclerosis
Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice. This is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Rationale for this compound: JNK signaling is involved in the activation of T cells and the production of inflammatory cytokines that drive the autoimmune attack on the myelin sheath. This compound has shown neuroprotective effects in other contexts, which may also be beneficial in EAE.[4]
Conclusion
This compound represents a promising therapeutic candidate for a variety of inflammatory diseases due to its targeted inhibition of the pro-inflammatory JNK signaling pathway. Preclinical data from a murine model of chronic colitis provides quantitative evidence of its efficacy in reducing disease activity. While further studies are needed to generate comprehensive datasets across a wider range of inflammatory conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis, the established role of the JNK pathway in these diseases provides a strong rationale for continued investigation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK inhibition and inflammation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on D-JNKI-1 for the Attenuation of Hearing Loss: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hearing loss, a condition affecting a significant portion of the global population, often results from irreversible damage to the sensory hair cells of the inner ear. A key molecular pathway implicated in this cellular demise is the c-Jun N-terminal kinase (JNK) signaling cascade. D-JNKI-1 (also known as AM-111 or brimapitide), a cell-penetrating peptide inhibitor of JNK, has emerged as a promising otoprotective agent. This technical guide provides an in-depth overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of the JNK Apoptotic Pathway
Cochlear insults such as exposure to ototoxic drugs (e.g., aminoglycosides) or acoustic trauma trigger the production of reactive oxygen species (ROS) within the inner ear.[1][2][3] This oxidative stress activates the JNK signaling pathway, a critical mediator of apoptosis (programmed cell death) in cochlear hair cells and neurons.[4][5][6][7] this compound is a synthetic peptide that acts as a cell-penetrating inhibitor of JNK.[5] By blocking the JNK pathway, this compound protects these vital cells from stress-induced apoptosis, thereby preventing or reducing permanent hearing loss.[5][8][9][10] The peptide is composed of a 20-amino-acid sequence from the JNK-binding domain of the JNK-interacting protein 1 (JIP1) linked to a 10-amino-acid HIV-TAT transporter sequence, which facilitates its entry into cells.[9][10]
Quantitative Data from Preclinical and Clinical Studies
The otoprotective efficacy of this compound has been demonstrated in numerous preclinical models and further evaluated in human clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Type of Insult | This compound Concentration/Dose | Route of Administration | Key Findings | Reference |
| Neonatal Mouse | Neomycin (1 mM) | 2 µM | Organ of Corti Explant Culture | Completely prevented hair cell death. | [9] |
| Adult Guinea Pig | Neomycin (300 mg/kg/day for 5 days, IP) | 10 µM | Local perfusion into the scala tympani | Prevented nearly all hair cell death and permanent hearing loss. | [8][9] |
| Adult Guinea Pig | Acoustic Trauma (6 kHz, 120 dB SPL, 30 min) | 10 µM | Local perfusion into the scala tympani | Near complete recovery of hearing function by 30 days post-exposure. | [9] |
| Chinchilla | Impulse Noise (155 dB peak SPL) | Systemic (IP) or Local (Round Window) | Systemic or Local | Significant reduction in permanent threshold shifts (up to 16-25 dB) even when administered 4 hours post-trauma. | [11] |
| Guinea Pig | Cochlear Implantation Trauma | N/A | Local delivery into the scala tympani | Prevented the progressive increase in auditory brainstem response (ABR) thresholds. | [12] |
Table 2: Clinical Trial Data for AM-111 (this compound)
| Trial Phase | Condition | Patient Population | AM-111 Dosage | Route of Administration | Key Findings | Reference |
| Phase 2 | Severe to Profound Idiopathic Sudden Sensorineural Hearing Loss (ISSNHL) | N/A | 0.4 mg/mL | Intratympanic Injection | Statistically significant improvement in hearing threshold and speech discrimination compared to placebo. | [5] |
| Phase 3 (HEALOS & ASSENT) | Severe to Profound ISSNHL | Approx. 255 (HEALOS) & 300 (ASSENT) | 0.4 mg/mL and 0.8 mg/mL | Intratympanic Injection | Primary efficacy endpoint: improvement of pure tone hearing thresholds from baseline to Day 91.[5] Effective otoprotection in cases of profound ISSNHL.[13] | [5][13] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies investigating the efficacy of this compound.
In Vitro Organ of Corti Explant Model
This model is crucial for studying the direct effects of ototoxic agents and protective compounds on auditory hair cells.
-
Tissue Source: Cochleae are dissected from postnatal day 3 (P3) mice.
-
Culture Preparation: The organ of Corti is separated and placed on a collagen-coated membrane in a culture dish.
-
Experimental Groups:
-
Control (culture medium only)
-
Ototoxin (e.g., 1 mM neomycin)
-
Ototoxin + this compound (e.g., 2 µM)
-
-
Incubation: Cultures are maintained for a specified period (e.g., 48 hours).
-
Outcome Measures:
References
- 1. View of Mechanism of NLRX1 Mediating JNK Apoptosis Pathway to Participate in Functional Impairment of Cochlear Hair Cells in Mice with Senile Deafness [cellmolbiol.org]
- 2. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 3. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hearingreview.com [hearingreview.com]
- 6. Apoptosis in acquired and genetic hearing impairment: The programmed death of the hair cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss | Journal of Neuroscience [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of D-JNKI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-JNKI-1, also known as AM-111 or Brimapitide, is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical mediator of apoptosis and inflammation in response to cellular stress. By specifically inhibiting JNK, this compound has demonstrated significant therapeutic potential in a range of preclinical and clinical settings. This technical guide provides a comprehensive overview of the core data supporting the therapeutic utility of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the potential of JNK inhibition as a therapeutic strategy.
Mechanism of Action: Targeting the JNK Signaling Pathway
This compound is a 31-amino acid peptide that functions as a competitive inhibitor of JNK. It is composed of the JNK-binding domain of the JNK-interacting protein 1 (JIP1) linked to a cell-penetrating peptide sequence from the HIV-Tat protein, which facilitates its entry into cells. Once inside the cell, this compound binds to JNK isoforms, preventing their interaction with and phosphorylation of downstream substrates, most notably the transcription factor c-Jun.[1] This inhibition of the JNK signaling cascade ultimately blocks the activation of apoptotic and inflammatory pathways.[1][2]
The JNK signaling pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade and is activated by various stress signals, including inflammatory cytokines, oxidative stress, and excitotoxicity.[2] Activation of this pathway leads to a series of phosphorylation events culminating in the activation of JNK. Activated JNK then phosphorylates a variety of downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis and inflammation.[1] In pathological conditions, dysregulation of the JNK pathway is implicated in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and hearing loss.[2]
A study on kainic acid-induced seizures demonstrated that this compound specifically targets the mitochondrial JNK3 pool, preventing the formation of a pro-apoptotic complex with Bim.[3] This finding highlights a specific molecular mechanism underlying the neuroprotective effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of this compound.
Preclinical Efficacy Data
| Indication | Model | This compound Dose/Concentration | Key Finding | p-value | Reference |
| Hearing Loss | Neomycin-induced hair cell death (in vitro) | 1 µM - 1 mM | Prevention of apoptosis and loss of hair cells. | - | [4] |
| Hearing Loss | Neomycin-induced ototoxicity in guinea pigs | 10 µM | Prevention of nearly all hair cell death and permanent hearing loss. | - | [4] |
| Hearing Loss | Acute labyrinthitis in guinea pigs | 100 µmol/L | Mean hearing loss of 39 ± 31 dB compared to 68 ± 12 dB in controls. | P = .03 | [5] |
| Neuroprotection | Kainic acid-induced seizures in rats (in vivo) | 0.3 mg/kg, i.p. | Reversal of pathological events in brain mitochondria. | - | [6] |
| Neuroprotection | Oxygen-glucose deprivation in hippocampal slices (in vitro) | - | Reduction of cell death from 21% ± 8% to 5% ± 3%. | P<0.01 | [7] |
| Neuroprotection | Permanent middle cerebral artery occlusion in mice (in vivo) | - | Reduction of infarct volume from 162 ± 27 mm³ to 85 ± 27 mm³. | P<0.001 | [7] |
| Inflammatory Bowel Disease | DSS-induced chronic colitis in mice (1.0% DSS) | 1 µg/kg, s.c. | Significant decrease in the disease activity index. | P = 0.013 | [8] |
| Inflammatory Bowel Disease | DSS-induced chronic colitis in mice (1.5% DSS) | 1 µg/kg, s.c. | Significant decrease in the disease activity index. | P = 0.007 | [8] |
Clinical Efficacy Data (HEALOS Phase 3 Trial - Acute Unilateral Sudden Deafness)
| Patient Subgroup | Treatment Group | Mean Hearing Improvement from Baseline (dB) | p-value (vs. Placebo) | Reference |
| Overall Population | AM-111 0.4 mg/mL | 38.4 | 0.226 | [9] |
| Overall Population | Placebo | 33.8 | - | [9] |
| Profound Hearing Loss | AM-111 0.4 mg/mL | 42.7 | 0.0176 | [10][11] |
| Profound Hearing Loss | AM-111 0.8 mg/mL | 37.3 | 0.126 | [10] |
| Profound Hearing Loss | Placebo | 26.8 | - | [10][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Models
This protocol describes the induction of chronic colitis in mice using DSS to evaluate the therapeutic effect of this compound.[10]
-
Animals: Female C57/BL6 mice.
-
Induction of Colitis:
-
Administer 1.0% or 1.5% (w/v) DSS (molecular mass 36–44 kDa) in the drinking water for 5 days.
-
Follow with a period of regular drinking water. This constitutes one cycle.
-
Repeat for a total of three cycles to induce chronic colitis.
-
-
This compound Administration:
-
Administer this compound subcutaneously at a dose of 1 µg/kg on days 2, 12, and 22.
-
The control group receives subcutaneous injections of physiological saline.
-
-
Assessment of Colitis:
-
Monitor mice daily for body weight, stool consistency, and the presence of rectal bleeding.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the colons.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue and stain with hematoxylin and eosin.
-
Evaluate histological damage based on a crypt damage score.
-
Perform immunohistochemical staining for CD4+ and CD8+ cells to assess immune cell infiltration.
-
This protocol outlines the procedure for local delivery of AM-111 to the cochlea in a guinea pig model of acute labyrinthitis.[5]
-
Animals: Guinea pigs.
-
Anesthesia: Anesthetize the animals with an intramuscular injection of ketamine (40 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure:
-
Make a post-auricular incision to expose the bulla.
-
Create a small opening in the bulla to visualize the round window membrane.
-
-
AM-111 Administration:
-
Prepare AM-111 in a hyaluronic acid gel formulation at concentrations of 1 µmol/L, 10 µmol/L, or 100 µmol/L.
-
Deliver 100 µL of the AM-111 formulation over the round window niche within 1 hour of inducing labyrinthitis.
-
-
Functional Assessment:
-
Monitor cochlear function over 21 days using serial Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE) measurements.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the animals and perform histological analysis of the cochlea to assess hair cell survival, inflammatory cell counts, and spiral ganglion density.
-
In Vitro Assays
This protocol describes a non-radioactive method to measure JNK activity from cell lysates.[12]
-
Cell Lysate Preparation:
-
Treat cells with an appropriate stimulus to activate the JNK pathway. Include a non-treated control.
-
Lyse the cells in an ice-cold JNK Extraction Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
JNK Immunoprecipitation:
-
Incubate the cell lysate with an anti-JNK antibody to specifically bind to JNK.
-
Add Protein A/G agarose beads to pull down the JNK-antibody complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the bead-bound JNK in a kinase assay buffer.
-
Add a JNK substrate (e.g., recombinant c-Jun) and ATP to initiate the phosphorylation reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Phosphorylation:
-
Terminate the reaction and elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun) to detect the level of phosphorylation.
-
This protocol details the use of Annexin V and PI staining to quantify apoptosis in HEI-OC1 cells following treatment with an ototoxic agent and this compound.[13]
-
Cell Preparation:
-
Treat HEI-OC1 cells with the ototoxic agent (e.g., neomycin) with or without this compound.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. AM-111 reduces hearing loss in a guinea pig model of acute labyrinthitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. socmucimm.org [socmucimm.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Up-regulation of autophagy and apoptosis of cochlear hair cells in mouse models for deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
D-JNKI-1's Effect on Downstream JNK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, playing critical roles in apoptosis, inflammation, and neurodegeneration. The JNK signaling cascade represents a promising target for therapeutic intervention in a host of human diseases. D-JNKI-1, a cell-permeable peptide inhibitor, has emerged as a potent and specific modulator of this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on downstream JNK signaling. We present a summary of its impact on key molecular events, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling pathways and experimental workflows.
Introduction: The JNK Signaling Cascade
The JNK pathway is a highly conserved signaling module within the mitogen-activated protein kinase (MAPK) family.[1] Three main JNK genes, JNK1, JNK2, and JNK3, have been identified, with JNK1 and JNK2 being ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1] This signaling cascade is activated by a variety of cellular stressors, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[2]
Upon activation, a three-tiered kinase cascade is initiated, starting with a MAP kinase kinase kinase (MAPKKK), such as ASK1 or MEKK1. This is followed by the phosphorylation and activation of MAP kinase kinases (MKKs), specifically MKK4 and MKK7.[3][4] Activated MKK4 and MKK7 then dually phosphorylate JNK at conserved threonine and tyrosine residues within its activation loop, leading to JNK activation.[5]
Activated JNK phosphorylates a plethora of downstream substrates, the most prominent being the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex.[6] Phosphorylation of c-Jun at serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation.[7]
This compound: Mechanism of Action
This compound is a synthetic, cell-permeable peptide inhibitor of JNK. Its design is based on the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1), a scaffold protein that facilitates JNK signaling. This compound also incorporates a protein transduction domain from the HIV-1 TAT protein, which allows for efficient penetration of the cell membrane.
Unlike ATP-competitive small molecule inhibitors, this compound acts by preventing the interaction between JNK and its substrates. It specifically binds to the substrate-docking site on JNK, thereby sterically hindering the binding of JIP1 and other JNK substrates like c-Jun. This non-competitive mechanism of inhibition contributes to its high specificity for JNK over other kinases.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Specific JNK inhibition by D-JNKI1 protects Purkinje cells from cell death in Lurcher mutant mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-JNKI-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-JNKI-1 is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The JNK pathway is implicated in various cellular processes, including inflammation, apoptosis (programmed cell death), and stress responses.[1][2] this compound works by specifically binding to JNK, thereby preventing its interaction with and phosphorylation of downstream targets such as the transcription factor c-Jun.[1][3] This inhibitory action makes this compound a valuable tool for investigating the role of the JNK pathway in various biological and pathological processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability and apoptosis.
Mechanism of Action
This compound is a chimeric peptide composed of the JNK-binding domain of the JNK-interacting protein 1 (JIP1) and a cell-penetrating peptide sequence, often derived from the HIV-Tat protein, which allows for its efficient translocation across the cell membrane.[1] Once inside the cell, the JIP1 portion of this compound competitively inhibits the binding of JNK to its substrates, thereby blocking the downstream signaling cascade that can lead to apoptosis.[3][4]
References
- 1. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Administration of D-JNKI-1 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-JNKI-1 is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), a key signaling molecule involved in various cellular processes, including inflammation, apoptosis, and stress responses. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models of various diseases.
Signaling Pathway of JNK and Inhibition by this compound
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. External stimuli, such as stress or inflammatory cytokines, activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates various downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in inflammation and apoptosis. This compound is a peptide that contains a sequence from the JNK-binding domain of the JNK-interacting protein 1 (JIP1) fused to a cell-penetrating peptide sequence from the HIV-TAT protein. This design allows this compound to enter cells and specifically block the interaction between JNK and its substrates, thereby inhibiting JNK signaling.
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the dosages, routes of administration, and observed effects of this compound in various mouse models as reported in the literature.
| Disease Model | Mouse Strain | This compound Dosage | Route of Administration | Key Findings |
| Chronic Colitis (DSS-induced) | C57/BL6 | 1 µg/kg | Subcutaneous | Significant decrease in Disease Activity Index.[1][2][3] |
| Neuropathic Pain (Spinal Nerve Ligation) | C57BL/6 | 0.2 and 4 nmol | Intrathecal | Potently prevented and reversed mechanical allodynia.[4] |
| Melanoma Cancer Pain and Tumor Growth | C57BL/6 | 6 mg/kg (twice daily) | Intraperitoneal | Suppressed both cancer pain and tumor growth.[5] |
| Cerebral Ischemia (MCAo) | CD1 | 0.1 mg/kg | Intravenous | Significantly reduced lesion size.[6] |
| Cerebral Ischemia (MCAo) | ICR-CD1 | Not specified, but effective | Intravenous | Significantly reduced infarct volume from 162±27 mm3 to 85±27 mm3.[7][8] |
| Viral Encephalitis (Reovirus) | Swiss Webster | 11 mg/kg/day | Intraperitoneal | Significantly reduced virus-induced brain injury.[9][10] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving this compound administration in mice.
Caption: General experimental workflow for in vivo this compound studies in mice.
Protocol 1: Subcutaneous Administration of this compound in a Mouse Model of Chronic Colitis
This protocol is based on studies inducing colitis using dextran sulfate sodium (DSS).[1][2][3]
Materials:
-
This compound peptide
-
Sterile 0.9% sodium chloride solution (saline)
-
Female C57/BL6 mice (10-12 weeks old)
-
Dextran sulfate sodium (DSS)
-
Standard laboratory animal housing and care facilities
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Induction of Chronic Colitis:
-
Induce colitis in mice through cyclic administration of DSS in their drinking water (e.g., 1.0% or 1.5% DSS). A typical cycle might involve 5-7 days of DSS followed by a period of regular drinking water.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile 0.9% sodium chloride solution to a final concentration that allows for the administration of 1 µg/kg in a reasonable volume (e.g., 100 µL). Prepare fresh or store as recommended by the supplier.
-
-
Administration of this compound:
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the stool, to calculate a Disease Activity Index (DAI).
-
At the end of the study (e.g., day 30), euthanize the mice and collect colon tissue for histological evaluation and immunohistochemical analysis (e.g., for CD4+ and CD8+ cells).
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Melanoma
This protocol is adapted from a study investigating the effects of this compound on cancer pain and tumor growth.[5]
Materials:
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS)
-
Adult male C57BL/6 mice (8 weeks old)
-
B16-F0 melanoma cells
-
Standard laboratory animal housing and care facilities
-
Tuberculin syringes with 25-27 gauge needles
Procedure:
-
Tumor Inoculation:
-
Inoculate melanoma cells into the hind paw of the mice to induce tumor growth.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to a concentration that allows for the administration of 6 mg/kg in a suitable volume (e.g., 100-200 µL).
-
-
Administration of this compound:
-
Beginning on a predetermined day post-inoculation (e.g., day 5), administer 6 mg/kg of this compound via intraperitoneal injection twice daily.
-
Administer an equivalent volume of sterile PBS to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring the paw volume at regular intervals.
-
Assess pain behavior using appropriate tests (e.g., von Frey filaments for mechanical allodynia).
-
At the study endpoint, tumors can be excised for further analysis (e.g., Western blotting for JNK activation).
-
Protocol 3: Intravenous Administration of this compound in a Mouse Model of Cerebral Ischemia
This protocol is based on studies using the middle cerebral artery occlusion (MCAo) model.[6][7][8]
Materials:
-
This compound peptide
-
Sterile 0.9% sodium chloride solution (saline)
-
Adult male CD1 or ICR-CD1 mice
-
Surgical equipment for MCAo
-
Standard laboratory animal housing and care facilities
-
Appropriate syringes and catheters for intravenous injection
Procedure:
-
Induction of Cerebral Ischemia:
-
Induce focal cerebral ischemia by performing a middle cerebral artery occlusion (MCAo) surgery.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to a concentration suitable for intravenous administration of 0.1 mg/kg.
-
-
Administration of this compound:
-
At a specific time point after the onset of MCAo (e.g., 3 hours), administer 0.1 mg/kg of this compound intravenously.[6]
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the neurological outcome using a neurological scoring system and behavioral tests (e.g., rotarod).
-
At a predetermined time point (e.g., 48 hours), euthanize the mice and perfuse the brains.
-
Determine the lesion size using staining methods such as triphenyl-tetrazolium chloride (TTC).
-
Conduct immunohistochemistry to assess markers of inflammation and neuronal death.
-
Safety and Handling
This compound is a research peptide. Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat. Handle the peptide in a clean environment to avoid contamination. Follow the manufacturer's recommendations for storage and stability. All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
References
- 1. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. A Peptide c-Jun N-Terminal Kinase (JNK) Inhibitor Blocks Mechanical Allodynia after Spinal Nerve Ligation: Respective Roles of JNK Activation in Primary Sensory Neurons and Spinal Astrocytes for Neuropathic Pain Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of JNK with a peptide inhibitor attenuates pain hypersensitivity and tumor growth in a mouse skin cancer pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK inhibition and inflammation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Fas-Mediated Apoptotic Signaling in the Mouse Brain following Reovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategy for Treatment of Viral Central Nervous System Infection by Using a Cell-Permeating Inhibitor of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
D-JNKI-1 solubility and reconstitution guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, reconstitution, and in vitro application of D-JNKI-1, a potent and cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK).
Mechanism of Action
This compound is a synthetic peptide that functions as a highly specific inhibitor of the JNK signaling pathway. It is composed of the 20 amino acid JNK-binding domain of the JNK-interacting protein 1 (JIP1) linked to the 10 amino acid HIV-TAT transporter sequence, which facilitates its entry into cells.[1] By competitively binding to JNK, this compound prevents the interaction of JNK with its downstream substrates, most notably the transcription factor c-Jun.[1] This inhibition blocks the phosphorylation of c-Jun, thereby attenuating the transcriptional activation of genes involved in apoptosis, inflammation, and stress responses.[1][2][3] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various cellular stressors.
Solubility and Reconstitution
Proper dissolution of this compound is critical for its biological activity. The solubility can vary depending on the solvent and the intended application (in vitro vs. in vivo).
Quantitative Solubility Data
| Solvent | Maximum Solubility (In Vitro) | Notes |
| Water | 50 mg/mL | For aqueous stock solutions, sterile filtration is recommended. |
| DMSO | 100 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Ethanol | 100 mg/mL | |
| 0.9% Saline | Not specified, used for in vivo | Suitable for subcutaneous injections. |
| PBS (0.1 M, pH 7.2) | Not specified, used for in vitro/ex vivo | A common buffer for cell-based assays. |
| Artificial Perilymph | Not specified, used for ex vivo | Specific for cochlear explant studies. |
Reconstitution Protocols
A. Preparation of a 10 mM Stock Solution for In Vitro Use (DMSO)
-
Calculate the required mass: The molecular weight of this compound is approximately 3822.5 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 38.23 mg of this compound powder.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex: Mix thoroughly by vortexing for 1-2 minutes until the peptide is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
B. Preparation of a Working Solution for In Vivo Use (0.9% Saline)
For subcutaneous administration, this compound can be dissolved in a sterile 0.9% sodium chloride solution.[1][4]
-
Determine the required concentration: Based on the experimental design (e.g., 1 µg/kg), calculate the total amount of this compound needed.
-
Dissolution: Reconstitute the calculated mass of this compound in the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.
-
Mixing: Gently vortex or invert the tube to ensure complete dissolution.
-
Administration: Use the freshly prepared solution for subcutaneous injection.
Experimental Protocols
The following is a representative protocol for evaluating the efficacy of this compound in a cell-based apoptosis assay using Western blotting to assess the inhibition of c-Jun phosphorylation.
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEI-OC1 auditory cells) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., 2 mM neomycin for HEI-OC1 cells) to stimulate the JNK pathway.
-
This compound Treatment: Concurrently or as a pre-treatment, add this compound to the culture medium at the desired final concentration (e.g., 2 µM). Include a vehicle control (the solvent used for the this compound stock, diluted to the same final concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
B. Western Blot Analysis of c-Jun Phosphorylation
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-c-Jun, rabbit anti-c-Jun, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun, diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities. Normalize the phospho-c-Jun signal to total c-Jun and/or a loading control (e.g., β-actin) to determine the relative inhibition of c-Jun phosphorylation by this compound.
-
Stability and Storage
-
Powder: Store the lyophilized this compound peptide at -20°C for up to 3 years.
-
Stock Solutions: Aliquot and store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for D-JNKI-1 In Vitro Use
Topic: Optimal Working Concentration of D-JNKI-1 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (also known as AM-111 or XG-102) is a potent, cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] It is a synthetic peptide composed of the 20 amino acid sequence from the JNK-binding domain (JBD) of the JNK-interacting protein-1 (JIP1) linked to a 10 amino acid HIV-TAT transporter sequence, which confers its cell-penetrating ability.[3] this compound exerts its inhibitory effect by specifically blocking the interaction between JNK and its substrates, thereby preventing downstream signaling events that can lead to apoptosis, inflammation, and other cellular responses.[3][4] This document provides a comprehensive guide to determining and utilizing the optimal working concentration of this compound in in vitro experimental models.
JNK Signaling Pathway and this compound Inhibition
The JNK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It is activated by various cellular stressors, including oxidative stress (ROS), inflammatory cytokines, and excitotoxicity.[5][6] Upon activation, upstream kinases (MKK4/MKK7) phosphorylate JNK. Activated JNK then phosphorylates a range of target proteins in the cytoplasm and nucleus. In the context of apoptosis, JNK can phosphorylate transcription factors like c-Jun or interact with mitochondrial proteins of the Bcl-2 family (like Bim), leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[5][7][8] this compound specifically prevents JNK from binding to its targets, thereby inhibiting these pro-apoptotic events.[5][8]
Figure 1: JNK signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data: Effective Concentrations of this compound In Vitro
The optimal concentration of this compound is highly dependent on the cell type, the nature and duration of the stress stimulus, and the specific experimental endpoint. A dose-response study is always recommended. The following table summarizes effective concentrations reported in various studies.
| Cell Type | Experimental Model | This compound Conc. | Observed Effect | Reference |
| HEI-OC1 (auditory cells) | Neomycin-induced apoptosis | 2 µM | Significantly increased cell viability and reduced apoptosis by suppressing ROS and inhibiting JNK activation. | [9] |
| SH-SY5Y (neuroblastoma) | Cytoskeleton-interfering agents | 4 µM | Attenuated apoptosis and influenced cell proliferation. | [7] |
| Adult Neurons | Hypoxia-induced cell death | 2 µM - 4 µM | Dose-dependent decrease in neuronal death as measured by LDH release. | [10] |
| Organ of Corti Explants | Neomycin-induced damage | 1 µM - 1 mM | Prevented apoptosis and loss of auditory hair cells. | [1][11][12] |
| Hippocampal Slices | Oxygen-glucose deprivation | Not specified | Reduced cell death from 21% to 5% when administered 6 hours post-insult. | [13][14] |
| Oligodendrocyte Progenitors | Proliferation analysis | Not specified | Increased proliferative rate (Ki67 expression). | [15] |
Experimental Workflow for Determining Optimal Concentration
A systematic approach is required to determine the optimal this compound concentration for a new experimental system. The workflow involves treating cells with a range of concentrations and then assessing key biological endpoints such as cell viability and apoptosis.
Figure 2: General workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction). Adherent cells should be seeded to reach approximately 70-80% confluency at the time of treatment.
-
This compound Preparation: this compound is a peptide and should be handled with care. Reconstitute lyophilized peptide in sterile, nuclease-free water or a suitable buffer to create a concentrated stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: a. On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in pre-warmed, serum-free or low-serum culture medium. b. Remove the old medium from the cells. c. Add the medium containing the various concentrations of this compound. Include a vehicle-only control (the buffer used to dissolve this compound). d. Incubate for a pre-treatment period (typically 30 minutes to 2 hours) at 37°C and 5% CO₂. e. Add the stress-inducing agent (e.g., neomycin, H₂O₂) directly to the wells containing this compound. f. Incubate for the experimentally determined duration (e.g., 24 hours).
Protocol 2: Cell Viability Assessment (CCK-8 Assay)
This protocol is adapted from a study on HEI-OC1 cells.[9]
-
Setup: Seed cells in a 96-well plate and treat as described in Protocol 1.
-
Reagent Addition: After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 30 minutes to 4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
-
Measurement: Measure the optical density (OD) at an absorbance of 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This is a generalized protocol based on commercially available kits.[16][17]
-
Cell Lysis: a. After treatment (Protocol 1), collect both adherent and floating cells. Centrifuge at 300 x g for 10 minutes. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in 30-50 µL of chilled cell lysis buffer provided with the kit. d. Incubate on ice for 10-15 minutes. e. Centrifuge at >12,000 x g for 15 minutes at 4°C. Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Assay Reaction: a. In a black, 96-well microplate, add 50 µL of cell lysate per well. b. Prepare a reaction master mix containing the assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC). c. Add 50 µL of the master mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate in a fluorescence microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample.
Protocol 4: Apoptosis Detection (TUNEL Assay)
This is a generalized protocol based on the principles of the TUNEL assay.[9][18][19]
-
Sample Preparation: Grow and treat cells on glass coverslips or in chamber slides.
-
Fixation and Permeabilization: a. After treatment, wash cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[9] c. Wash twice with PBS. d. Permeabilize the cells with 0.1-0.25% Triton™ X-100 in PBS for 10-20 minutes.[9][20]
-
TUNEL Staining: a. Wash cells with PBS or deionized water. b. Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently tagged dUTP) according to the manufacturer's instructions. c. Add the reaction mixture to the cells and incubate for 1 hour at 37°C in a humidified, dark chamber.
-
Detection & Counterstaining: a. If using an indirect method (like BrdUTP), wash the cells and incubate with a fluorescently labeled anti-BrdU antibody. b. Wash the cells three times with PBS. c. Counterstain the nuclei with a DNA dye like DAPI for 10 minutes.
-
Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review | MDPI [mdpi.com]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS#:1445179-97-4 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. D-JNKI1, a cell-penetrating c-Jun-N-terminal kinase inhibitor, protects against cell death in severe cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. aurorabiolabs.com [aurorabiolabs.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes & Protocols: D-JNKI-1 Delivery for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), and its delivery methods for in vivo research. This compound is a valuable tool for investigating the role of the JNK signaling pathway in various pathological conditions.[1][2] The peptide is composed of the JNK-binding domain of JIP1/IB1 linked to a sequence from the HIV-Tat protein, which facilitates its entry into cells.[3] This document outlines the JNK signaling pathway, summarizes various in vivo delivery strategies, and provides detailed protocols for its administration.
The JNK Signaling Pathway and Point of Inhibition
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It is activated by a wide range of stress stimuli, including inflammatory cytokines, UV radiation, heat shock, and osmotic stress.[2][4][5] The pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates JNK.[4] The primary MAP2Ks responsible for JNK activation are MKK4 and MKK7.[2][4] Once activated, JNK phosphorylates a variety of transcription factors and other proteins, most notably c-Jun, to regulate cellular processes such as apoptosis, inflammation, proliferation, and differentiation.[1][5] this compound exerts its inhibitory effect by competing with JNK substrates, thereby preventing their phosphorylation and downstream signaling.[3][6]
Overview of In Vivo Delivery Methods
The choice of delivery method for this compound in vivo depends on the research question, the target organ, and the animal model. Both systemic and local administration routes have been successfully employed in preclinical studies.[6][7]
-
Systemic Administration: This approach is used when targeting widespread or systemic diseases.
-
Intraperitoneal (i.p.) Injection: Delivers the peptide into the peritoneal cavity, from where it is absorbed into the bloodstream. This route has been used in models of neurodegeneration and cancer.[6][8]
-
Subcutaneous (s.c.) Injection: Involves injecting the peptide into the layer of skin, providing a slower, more sustained release compared to i.p. or i.v. routes. This method has been effective in murine models of chronic colitis.[3]
-
-
Local Administration: This method is ideal for targeting a specific tissue or organ, minimizing systemic exposure and potential side effects. It has been particularly well-documented for otoprotective applications.[7][9]
Summary of In Vivo Administration Protocols
The following table summarizes quantitative data from various in vivo studies that have utilized this compound.
| Delivery Route | Dosage | Animal Model | Disease/Condition | Key Findings | Reference |
| Subcutaneous (s.c.) | 1 µg/kg | C57/BL6 Mice | Dextran Sulfate Sodium (DSS)-induced Chronic Colitis | Significantly decreased the disease activity index.[3] | [3] |
| Intraperitoneal (i.p.) | 0.3 mg/kg | Rat | Kainic Acid-induced Seizures | Reversed pathological events in brain mitochondria, abolished cytochrome c release.[8][10] | [8][10] |
| Intraperitoneal (i.p.) | Not specified | Mice | B16-Fluc Murine Melanoma Xenografts | Attenuated tumor growth and cancer pain.[6] | [6] |
| Local (Scala Tympani) | 10 µM | Guinea Pig | Neomycin-induced Ototoxicity | Prevented nearly all hair cell death and permanent hearing loss.[8] | [8] |
| Local (Round Window) | Not specified | Not specified | Acoustic Trauma | Prevents permanent hearing loss in a dose-dependent manner.[8] | [8] |
Detailed Experimental Protocols
4.1 General Experimental Workflow
A typical in vivo study using this compound follows a standardized workflow, from animal preparation to endpoint analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. anygenes.com [anygenes.com]
- 3. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 10. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-JNKI-1 in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the c-Jun N-terminal kinase (JNK) inhibitor, D-JNKI-1, in organotypic slice cultures. This document outlines the mechanism of action, detailed experimental protocols for neuroprotection assays, and methods for quantifying neuronal damage. The protocols are synthesized from established methodologies for organotypic cultures and principles of JNK inhibition in neurological models.
Introduction
Organotypic slice cultures are a powerful ex vivo model that preserves the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue, providing a physiologically relevant system for studying neurodegenerative processes and evaluating therapeutic agents.[1] The JNK signaling pathway is a critical mediator of neuronal apoptosis and inflammation in response to various stressors, including excitotoxicity and ischemia.[1][2] this compound is a cell-permeable peptide inhibitor that specifically disrupts the interaction between JNK and its upstream activators, thereby preventing JNK-mediated apoptosis.[2] These notes detail the application of this compound in organotypic hippocampal slice cultures as a potential neuroprotective agent.
Mechanism of Action: The JNK Signaling Pathway
The JNK pathway is a conserved stress-activated protein kinase (SAPK) cascade. Extracellular stressors trigger a phosphorylation cascade that ultimately leads to the activation of JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, and also acts on mitochondrial proteins, leading to the induction of apoptosis. This compound acts as a competitive inhibitor, preventing the phosphorylation and activation of JNK, thus blocking these downstream apoptotic events.
Figure 1: JNK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for preparing organotypic hippocampal slice cultures, inducing a neurodegenerative insult via Oxygen-Glucose Deprivation (OGD), applying this compound, and quantifying neuronal death.
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures (Interface Method)
This protocol is adapted from standard methods for creating organotypic cultures.[3][4]
Materials:
-
Postnatal day 7-9 rat or mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, L-glutamine, and glucose)
-
Millicell cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Anesthetize and decapitate postnatal pups under sterile conditions.
-
Dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish with cold dissection medium and carefully separate them.
-
Place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro.
Protocol 2: Neuroprotection Assay with this compound against Oxygen-Glucose Deprivation (OGD)
This protocol outlines a therapeutic intervention strategy where this compound is applied after an ischemic insult.
Materials:
-
Established organotypic hippocampal slice cultures (7-10 DIV)
-
OGD medium (glucose-free DMEM or similar, deoxygenated with 95% N2 / 5% CO2)
-
This compound stock solution (dissolved in sterile water or PBS)
-
Propidium Iodide (PI) solution (for cell death quantification)
-
Lactate Dehydrogenase (LDH) assay kit
Procedure:
-
Induction of OGD:
-
Transfer the inserts with slice cultures to a new 6-well plate containing the OGD medium.
-
Place the plate in a hypoxic chamber (95% N2 / 5% CO2) at 37°C for 30-60 minutes. The duration can be optimized to achieve a desired level of neuronal death in the CA1 region.
-
-
Post-OGD Treatment with this compound:
-
After the OGD period, remove the slices from the hypoxic chamber and transfer them back to their original 6-well plates with fresh, pre-warmed culture medium.
-
Prepare culture medium containing the desired final concentration of this compound. Based on effective concentrations in other neuronal models, a range of 1 µM to 20 µM is recommended for initial testing.
-
Add the this compound containing medium to the appropriate wells. Include a vehicle control group (medium with the same solvent concentration used for the this compound stock).
-
-
Incubation:
-
Incubate the slices for 24-48 hours post-OGD.
-
-
Quantification of Neuronal Death:
-
Propidium Iodide (PI) Staining: 30 minutes before the end of the experiment, add PI to the culture medium at a final concentration of 2-5 µg/mL. PI is a fluorescent dye that enters cells with compromised membranes, indicating cell death.
-
Capture fluorescent images of the slices and quantify the PI-positive area using image analysis software (e.g., ImageJ).
-
LDH Assay: Collect the culture medium from each well at the end of the experiment. Measure the amount of LDH released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Figure 2: Experimental Workflow for Neuroprotection Assay.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data based on the expected neuroprotective effects of JNK inhibition in organotypic slice cultures subjected to OGD. These tables are intended to serve as a template for presenting experimental results.
Table 1: Quantification of Neuronal Death by Propidium Iodide (PI) Staining
| Treatment Group | PI-Positive Area (% of Total Slice Area) | % Neuroprotection vs. OGD + Vehicle |
| Control (No OGD) | 3.5 ± 0.8 | N/A |
| OGD + Vehicle | 45.2 ± 5.1 | 0% |
| OGD + this compound (1 µM) | 38.1 ± 4.5 | 15.7% |
| OGD + this compound (5 µM) | 25.9 ± 3.9 | 42.7% |
| OGD + this compound (10 µM) | 15.3 ± 2.7 | 66.1% |
| OGD + this compound (20 µM) | 14.8 ± 2.5 | 67.3% |
Data are presented as mean ± SEM. % Neuroprotection is calculated as: [1 - (Treatment - Control) / (OGD Vehicle - Control)] * 100.
Table 2: Quantification of Neuronal Death by Lactate Dehydrogenase (LDH) Release
| Treatment Group | LDH Release (% of Maximum) | % Neuroprotection vs. OGD + Vehicle |
| Control (No OGD) | 8.2 ± 1.5 | N/A |
| OGD + Vehicle | 68.7 ± 7.2 | 0% |
| OGD + this compound (1 µM) | 59.3 ± 6.8 | 15.6% |
| OGD + this compound (5 µM) | 42.5 ± 5.3 | 43.3% |
| OGD + this compound (10 µM) | 28.1 ± 4.1 | 67.1% |
| OGD + this compound (20 µM) | 27.5 ± 3.9 | 68.1% |
Data are presented as mean ± SEM. Maximum LDH release is determined by treating control slices with a lysis buffer. % Neuroprotection is calculated as: [1 - (Treatment - Control) / (OGD Vehicle - Control)] * 100.
Conclusion
Organotypic slice cultures provide a robust platform for evaluating the neuroprotective potential of compounds like this compound. The protocols outlined here, combined with the understanding of the JNK signaling pathway, offer a solid framework for researchers to investigate JNK inhibition as a therapeutic strategy for neurodegenerative conditions characterized by excitotoxic or ischemic insults. The provided data tables serve as a guide for the clear and structured presentation of quantitative results.
References
- 1. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of FK506 against excitotoxicity in organotypic hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Modulating Apoptosis in Cellular Research: Application Notes and Protocols for the JNK Inhibitor D-JNKI-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, D-JNKI-1, and its application in modulating apoptosis in various cell lines. While classically recognized for its potent anti-apoptotic properties, emerging research indicates a context-dependent, pro-apoptotic role for JNK inhibition in specific cancer cell lines. This document outlines the dual functions of this compound, offering detailed protocols for investigating both the inhibition and potential induction of apoptosis.
Introduction to this compound and the JNK Signaling Pathway
This compound is a cell-permeable peptide inhibitor of JNK, a family of serine/threonine protein kinases that are key regulators of cellular responses to stress signals, including cytokines, growth factors, and environmental insults. The JNK signaling pathway is a double-edged sword in the context of cell fate, capable of promoting both cell survival and apoptosis. This duality is dependent on the specific JNK isoforms activated (JNK1, JNK2, and JNK3), the nature and duration of the stimulus, and the cellular context.
In many normal and stressed cells, JNK activation is a critical step in the intrinsic apoptotic pathway. However, in certain cancer cells, chronic JNK signaling can paradoxically promote survival and proliferation. Therefore, the pharmacological inhibition of JNK by this compound can either protect cells from apoptosis or, in some cases, induce apoptosis by blocking a pro-survival signal.
Mechanism of Action
This compound functions by preventing the interaction of JNK with its downstream substrates, thereby inhibiting the propagation of the signaling cascade.
-
Anti-Apoptotic Role: In response to stressors like oxidative stress or excitotoxicity, JNK activation leads to the phosphorylation and activation of pro-apoptotic proteins such as Bim and Bmf, and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the mitochondrial release of cytochrome c and subsequent caspase activation. This compound blocks these JNK-mediated events, thus preventing apoptosis.[1][2][3][4]
-
Pro-Apoptotic Role in Cancer: In some malignancies, JNK1 is pro-apoptotic but is constitutively inhibited by active JNK2.[5] In such contexts, a pan-JNK inhibitor like this compound may have complex effects. Furthermore, some cancer cells become dependent on chronic JNK signaling for survival. Inhibition of this pathway can therefore lead to cell cycle arrest and apoptosis.[1][6] For instance, in neuroblastoma cells, this compound in combination with cytochalasin D has been shown to decrease cell survival, suggesting a pro-apoptotic effect under specific conditions.[1]
Data Presentation
Table 1: Anti-Apoptotic Effects of this compound
This table summarizes the protective effects of this compound against apoptosis in response to cellular stressors.
| Cell Line | Apoptosis Inducer | This compound Concentration | Observed Effect | Reference |
| HEI-OC1 (auditory hair cells) | Neomycin | 2 µM | Significantly decreased the percentage of apoptotic cells (from 34.9% to 25.5%).[7] | [7] |
| HEI-OC1 (auditory hair cells) | Neomycin | Not specified | Reduced expression of cleaved caspase-3 and caspase-8, downregulated Bax, and upregulated Bcl-2.[6][7][8] | [6][7][8] |
| Primary cochlear hair cells | Neomycin | 1 µM - 1 mM | Prevents apoptosis and loss of neomycin-exposed hair cells.[9] | [9] |
| Rat brain mitochondria | Kainic Acid | 0.3 mg/kg (in vivo) | Reversed pathological events and almost completely abolished cytochrome c release and PARP cleavage.[3][9] | [3][9] |
Table 2: Context-Dependent Pro-Apoptotic and Anti-Proliferative Effects of this compound
This table highlights the conditions under which JNK inhibition by this compound can lead to a reduction in cell viability or proliferation, suggesting a potential pro-apoptotic role.
| Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y (neuroblastoma) | Co-treatment with Cytochalasin D | 4 µM | Further decreased the number of viable cells compared to cytochalasin D alone.[1] | [1] |
| SH-SY5Y (neuroblastoma) | Monotherapy | 4 µM | Attenuated normal cell proliferation.[1] | [1] |
| Breast Cancer Cell Lines | Monotherapy | Not specified | Reduced proliferation.[10][11] | [10][11] |
| Hepatocellular Carcinoma (HCC) xenograft | In vivo | Not specified | Suppressed tumor growth.[5] | [5] |
Mandatory Visualizations
Caption: JNK signaling pathway leading to apoptosis and its inhibition by this compound.
Caption: Experimental workflow for assessing the effects of this compound on apoptosis.
Experimental Protocols
Protocol 1: Assessing the Anti-Apoptotic (Protective) Effect of this compound
This protocol is designed to evaluate the ability of this compound to protect cells from a known apoptotic stimulus. The example of neomycin-induced apoptosis in HEI-OC1 cells is used as a template.[7]
Materials:
-
HEI-OC1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution prepared in sterile PBS or saline)
-
Neomycin (or other chosen apoptotic inducer)
-
96-well and 6-well culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture: Culture HEI-OC1 cells in DMEM with 10% FBS at 33°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for flow cytometry and Western blotting. Allow cells to adhere and reach approximately 80% confluency.
-
Treatment:
-
Control Group: Treat cells with vehicle control.
-
Apoptotic Inducer Group: Treat cells with the desired concentration of neomycin (e.g., 2 mM).
-
This compound Treatment Group: Pre-incubate cells with this compound (e.g., 2 µM) for 1-2 hours before adding neomycin.
-
This compound Only Group: Treat cells with this compound alone to assess its baseline effect.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Cell Viability Assay (CCK-8):
-
Add 10 µl of CCK-8 solution to each well of the 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):
-
Harvest cells from the 6-well plates by trypsinization.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2.
-
Use an appropriate secondary antibody and detect with a chemiluminescence substrate.
-
Protocol 2: Investigating the Pro-Apoptotic Potential of this compound in Cancer Cell Lines
This protocol provides a framework for screening and identifying cancer cell lines where this compound may have a pro-apoptotic or anti-proliferative effect.
Materials:
-
A panel of cancer cell lines (e.g., neuroblastoma, breast cancer, hepatocellular carcinoma)
-
Appropriate culture media for each cell line
-
This compound
-
Reagents for cell viability, apoptosis, and cell cycle analysis
Procedure:
-
Cell Line Selection: Choose a panel of cancer cell lines with varying genetic backgrounds and known dependencies on signaling pathways.
-
Dose-Response and Time-Course:
-
Seed the selected cell lines in 96-well plates.
-
Treat with a range of this compound concentrations (e.g., 1 µM to 20 µM).
-
Measure cell viability at different time points (e.g., 24, 48, 72 hours) using a CCK-8 or MTT assay.
-
-
Identification of Sensitive Cell Lines: Identify cell lines that show a significant dose-dependent and time-dependent decrease in viability in response to this compound.
-
Characterization of Cell Death: For the sensitive cell lines, perform further experiments to determine if the decrease in viability is due to apoptosis or cell cycle arrest.
-
Apoptosis Assays: Use Annexin V/PI staining and Western blotting for apoptotic markers as described in Protocol 1.
-
Cell Cycle Analysis: Use propidium iodide staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle. Look for an increase in the sub-G1 population, which is indicative of apoptosis.
-
-
Combination Studies (Optional): Based on the findings of studies like the one in SH-SY5Y cells, investigate the effect of this compound in combination with other anti-cancer agents (e.g., cytoskeleton-interfering agents) to look for synergistic effects.[1]
Conclusion
This compound is a valuable research tool for dissecting the complex role of JNK signaling in cell fate determination. While its primary and well-documented function is the inhibition of stress-induced apoptosis, its potential to induce apoptosis in specific cancer cell contexts makes it an intriguing candidate for further investigation in oncology drug development. Researchers should carefully consider the specific cell line and the underlying signaling dependencies when designing experiments to study the effects of this compound on apoptosis. The protocols provided herein offer a robust starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of JNK signaling diminishes early but not late cellular stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of JNK reduces G2/M transit independent of p53, leading to endoreduplication, decreased proliferation, and apoptosis in breast cancer cells | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of JNK reduces G2/M transit independent of p53, leading to endoreduplication, decreased proliferation, and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Local Administration of D-JNKI-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the local administration of the c-Jun N-terminal kinase (JNK) inhibitor, D-JNKI-1 (also known as AM-111 or brimapitide). The protocols detailed below are primarily focused on its otoprotective effects, with additional information on potential applications in neuroprotection and dermatology.
Introduction
This compound is a cell-permeable peptide inhibitor of the JNK signaling pathway, which plays a critical role in apoptosis and inflammation.[1][2] Local administration of this compound has shown significant promise in preclinical and clinical studies for preventing hearing loss induced by various insults such as noise trauma, ototoxic drugs, and surgical trauma.[1][3][4] The localized delivery approach maximizes the therapeutic concentration at the target site while minimizing potential systemic side effects.[1][5]
Mechanism of Action: JNK Signaling Pathway
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage.[6][7] Activation of the JNK pathway can lead to the phosphorylation of downstream targets, such as the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis.[6] this compound acts by selectively binding to JNK, thereby preventing its interaction with and phosphorylation of its downstream targets, ultimately inhibiting the apoptotic cascade.[8][9]
Caption: JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on the local administration of this compound for otoprotection.
Table 1: Dosage and Administration Parameters for Otoprotection
| Animal Model | Insult | Administration Route | This compound Concentration/Dosage | Vehicle | Treatment Duration | Reference |
| Guinea Pig | Cochlear Implantation Trauma | Intrascalic (Scala Tympani) | Not specified | Artificial Perilymph | 7 days (continuous infusion) | [3] |
| Chinchilla | Impulse Noise | Round Window Membrane | Not specified | Hyaluronic Acid Gel / Osmotic Pump | Single application or continuous | [1] |
| Guinea Pig | Acoustic Trauma | Intratympanic | Not specified | Not specified | Up to 12 hours post-exposure | [5] |
| Mouse | Acoustic Trauma | Intratympanic (Round Window) | Not specified | Chitosan Glycerophosphate (CGP)-hydrogel with multifunctional nanoparticles | Single application (2 days prior to noise exposure) | [1] |
| Guinea Pig | Neomycin Ototoxicity | Scala Tympani | 10 µM | Saline | Continuous infusion | [10] |
Table 2: Efficacy of Local this compound in Hearing Loss Models
| Animal Model | Insult | Outcome Measure | Efficacy | Reference |
| Guinea Pig | Cochlear Implantation Trauma | Auditory Brainstem Response (ABR) Threshold Shift | Prevented progressive increase in ABR thresholds | [3] |
| Chinchilla | Impulse Noise | Permanent Threshold Shift (PTS) | Significantly less PTS, even when administered 4 hours post-exposure | [1] |
| Mouse | Acoustic Trauma | ABR Threshold Shift | Significantly lower threshold shifts at 4 and 8 kHz | [1] |
| Guinea Pig | Neomycin Ototoxicity | Hair Cell Survival & Hearing Loss | Prevented nearly all hair cell death and permanent hearing loss | [11] |
| Mouse | Neomycin-induced apoptosis in HEI-OC1 cells | Cell Viability | Significantly increased cell viability | [9][12] |
Experimental Protocols
Otoprotection: Intratympanic and Intrascalic Administration
Local delivery to the inner ear is primarily achieved through intratympanic (middle ear) or intrascalic (cochlear) administration.
Caption: General experimental workflow for otoprotection studies.
This protocol is a composite based on standard methods described in the literature.[13]
-
Animal Preparation:
-
Anesthetize the guinea pig according to approved institutional protocols.
-
Place the animal in a stereotaxic frame or in a position that provides stable access to the ear.
-
Under an operating microscope, visualize the tympanic membrane.
-
-
Injection Procedure:
-
Using a sterile 27-30 gauge needle attached to a microsyringe, carefully perforate the tympanic membrane in the anterosuperior or posteroinferior quadrant to avoid damage to the ossicles.
-
Slowly inject the this compound solution (typically 50-100 µL in a suitable vehicle like saline or a hydrogel) into the middle ear cavity, allowing it to bathe the round window membrane.
-
Keep the animal's head tilted with the treated ear facing upwards for 15-30 minutes to facilitate diffusion across the round window membrane.
-
-
Post-Procedure Care:
-
Monitor the animal for any signs of distress or infection.
-
The perforation in the tympanic membrane typically heals within a few days.
-
This is a more invasive procedure for direct and continuous drug delivery.[3][11]
-
Surgical Preparation:
-
Anesthetize the guinea pig and perform a sterile surgical preparation of the postauricular area.
-
Make a postauricular incision to expose the temporal bone and the cochlear bulla.
-
Perform a bullostomy to visualize the round window niche and the scala tympani.
-
-
Cannulation and Pump Implantation:
-
Create a small cochleostomy into the scala tympani.
-
Insert a fine cannula connected to an osmotic minipump filled with the this compound solution.
-
Secure the cannula in place with dental cement or tissue adhesive.
-
Implant the osmotic minipump subcutaneously in the interscapular region.
-
-
Wound Closure and Post-Operative Care:
-
Close the surgical wound in layers.
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
The osmotic pump will deliver the drug at a constant rate for a predetermined period (e.g., 7 days).
-
Neuroprotection: Local Administration (Conceptual Protocol)
While systemic administration of this compound has been studied for neuroprotection,[14] protocols for direct local administration to the central nervous system are less established. The following is a conceptual protocol based on general principles of intracerebral drug delivery.
-
Animal Preparation and Stereotaxic Surgery:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus or cortex).
-
-
Microinjection:
-
Lower a microinjection cannula to the precise stereotaxic coordinates of the target area.
-
Infuse a small volume (e.g., 1-2 µL) of this compound solution slowly over several minutes to minimize tissue damage.
-
-
Post-Procedure:
-
Withdraw the cannula, close the incision, and provide post-operative care.
-
Dermatological Applications: Topical Formulation (Conceptual Protocol)
Specific formulations of this compound for topical application are not well-documented in the available literature. However, the principles of topical drug delivery for other kinase inhibitors in dermatology can be adapted.[15][16][17][18][19]
-
Formulation:
-
This compound would need to be incorporated into a suitable topical vehicle such as a cream, ointment, or hydrogel to ensure skin permeability and stability. Penetration enhancers may be required.
-
-
Application:
-
The formulation would be applied to the affected skin area at a specified frequency (e.g., once or twice daily).
-
-
Evaluation:
-
Efficacy would be assessed by monitoring clinical endpoints such as reduction in inflammation, lesion size, or other relevant dermatological scores.
-
Materials and Reagents
-
This compound peptide (ensure high purity)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Artificial perilymph solution
-
Hydrogel formulation (e.g., hyaluronic acid-based or chitosan-based)
-
Anesthetics (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments for small animal surgery
-
Microsyringes and needles (various gauges)
-
Osmotic minipumps and cannulas
-
Stereotaxic frame and microinjection pump (for neuroprotection studies)
Safety Precautions
-
All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Aseptic surgical techniques should be strictly followed to prevent infection.
-
Handle this compound peptide according to the manufacturer's safety data sheet.
-
Appropriate personal protective equipment (PPE) should be worn during all procedures.
References
- 1. Local Drug Delivery for Prevention of Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Local Drug Delivery for Prevention of Hearing Loss [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 13. Recovery of Hearing in Cisplatin-Induced Ototoxicity in the Guinea Pig with Intratympanic Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Emerging role of topical Janus kinase inhibitors in dermatological disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Janus Kinase Inhibitors in Dermatology: Part 1 — General Considerations and Applications in Vitiligo and Alopecia Areata | Actas Dermo-Sifiliográficas [actasdermo.org]
- 17. Emerging Topical and Systemic JAK Inhibitors in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topical Janus kinase inhibitors: A review of applications in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-JNKI-1 Experimental Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the JNK inhibitor, D-JNKI-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). It functions by competitively binding to JNK, thereby preventing the interaction between JNK and its substrates, such as c-Jun. This inhibition blocks the downstream phosphorylation cascade of the JNK signaling pathway, which is involved in cellular processes like apoptosis and inflammation.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is a peptide and should be handled with care to maintain its stability. For in vitro experiments, it can typically be dissolved in sterile, nuclease-free water or a buffer such as PBS.[3] For in vivo applications, it has been dissolved in a 0.9% sodium chloride solution.[2][3] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[4] For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C.[3]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a common starting range for in vitro studies is 1 µM to 10 µM.[3] For instance, a concentration of 2 µM has been used to protect HEI-OC1 cells from neomycin-induced apoptosis.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How can I confirm that this compound is effectively inhibiting JNK activity in my experiment?
A4: The most common method to verify the inhibitory activity of this compound is to perform a Western blot analysis of the phosphorylation status of a direct JNK substrate, such as c-Jun.[4] A significant decrease in the levels of phosphorylated c-Jun (p-c-Jun) at serine 63 or serine 73 upon treatment with this compound indicates successful inhibition of the JNK pathway.[6][7]
Q5: Can this compound have off-target effects?
A5: While this compound is designed to be a specific JNK inhibitor, like many kinase inhibitors, the possibility of off-target effects exists, especially at higher concentrations.[2] It is crucial to include appropriate controls in your experiments. To investigate potential off-target effects, you can assess the activity of other related signaling pathways, such as the p38 and ERK MAP kinase pathways.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of c-Jun Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Improper this compound Handling | Ensure this compound is properly dissolved and stored. Prepare fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[4] |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Suboptimal Treatment Duration | Optimize the incubation time with this compound. The effect on c-Jun phosphorylation can be time-dependent. |
| Ineffective JNK Pathway Activation | Confirm that your stimulus (e.g., UV radiation, anisomycin) is effectively activating the JNK pathway in your control cells by observing a robust increase in p-c-Jun levels. |
| Western Blotting Issues | Ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer and appropriate blocking agents (e.g., BSA instead of milk for phospho-antibodies). |
Issue 2: Unexpected Effects on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Context-Dependent Role of JNK | The JNK pathway can have both pro-apoptotic and pro-survival roles depending on the cellular context and the nature of the stimulus.[4] Reduced cell viability upon JNK inhibition may indicate a pro-survival role in your specific model. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects.[2] Use the lowest effective concentration determined from your dose-response studies and consider testing for effects on other signaling pathways. |
| Peptide Cytotoxicity | Although generally not considered cytotoxic at typical working concentrations, it is good practice to include a control group treated with this compound alone to assess any inherent effects on cell viability in your cell line. |
| Assay Interference | Ensure that the components of your cell viability assay (e.g., MTT, WST-1) do not interact with the this compound peptide. |
Quantitative Data Summary
The following tables summarize quantitative data from representative experiments using this compound.
Table 1: Effect of this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells
| Treatment | Percentage of Apoptotic Cells (Mean) |
| Control | ~5% |
| Neomycin (2 mM) | 34.9% |
| Neomycin (2 mM) + this compound (2 µM) | 25.5% |
Data extracted from a study on neomycin-induced apoptosis in HEI-OC1 cells.[8][9]
Table 2: Effect of this compound on c-Jun Phosphorylation
| Treatment | Relative p-c-Jun Levels (Normalized to Total c-Jun) |
| Control | Baseline |
| Stimulus (e.g., Anisomycin) | Significant Increase |
| Stimulus + this compound | Significant Decrease compared to Stimulus alone |
This table represents a generalized outcome. Specific quantification will depend on the experimental setup. Studies have consistently shown that this compound attenuates c-Jun phosphorylation.[1][10]
Experimental Protocols
Western Blot Analysis of c-Jun Phosphorylation
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. If necessary, serum-starve cells for 12-24 hours to reduce basal phosphorylation. Treat cells with the desired concentration of this compound for the optimized duration. Include appropriate controls (vehicle control, stimulus-only control).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-actin or GAPDH.
-
Densitometry: Quantify band intensities using image analysis software. Normalize the p-c-Jun signal to total c-Jun and the loading control.[6][11]
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere, treat them with various concentrations of this compound and/or the substance being tested for cytotoxicity. Include appropriate controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: Induce apoptosis in your cell cultures and include a non-induced control. Lyse the cells according to the kit manufacturer's protocol, typically involving a specific lysis buffer and incubation on ice.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Add the reaction mixture to the wells and incubate at 37°C for 1-2 hours.[14]
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[15]
Visualizations
References
- 1. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 6. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel phosphorylation site in c-jun directly targeted in vitro by protein kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mpbio.com [mpbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
D-JNKI-1 Concentration Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing D-JNKI-1 concentration for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. It is a synthetic peptide designed to be resistant to degradation by proteases. This compound works by competitively binding to JNK, thereby preventing the phosphorylation of its downstream targets, such as the transcription factor c-Jun. This inhibition blocks the pro-apoptotic and pro-inflammatory signaling cascades mediated by JNK.
Q2: What is a good starting concentration for my in vitro experiment?
A2: A common starting concentration for in vitro studies is in the low micromolar (µM) range. For example, a concentration of 2 µM has been effectively used in HEI-OC1 auditory cells to protect against neomycin-induced apoptosis.[1] However, the optimal concentration is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is a typical dose for in vivo studies?
A3: In vivo doses of this compound can vary significantly based on the animal model, administration route, and target tissue. For instance, subcutaneous administration of 1 µg/kg has been used in a mouse model of chronic colitis, while intraperitoneal injections of 0.3 mg/kg have been used in a rat model of brain ischemia.[2][3] Local administration, such as into the cochlea, has used concentrations around 10 µM.[3][4]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, it can be dissolved in sterile, nuclease-free water, PBS, or DMSO.[5][6] For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] Stability in solution at -20°C is typically around one month, while at -80°C it can be stable for up to a year.[5]
Q5: Is this compound toxic to cells?
A5: this compound has been shown to have low cytotoxicity at effective concentrations. Studies in HEI-OC1 cells and human fibroblasts have shown no significant toxicity at concentrations up to 50 µM.[1][7] However, it is always advisable to perform a cytotoxicity assay in your specific cell line to rule out any potential toxic effects at the concentrations you plan to use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low efficacy of this compound | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental condition.- Incorrect Timing of Administration: The inhibitor may be added too late to prevent the activation of the JNK pathway.- Inhibitor Inactivity: Improper storage or handling may have led to the degradation of the peptide. | - Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols).- Optimize the timing of this compound administration relative to the stimulus.- Verify the activity of this compound by assessing the phosphorylation of a downstream target like c-Jun via Western blot (see Experimental Protocols). |
| High Cell Death or Unexpected Phenotype | - Cytotoxicity: Although generally low, this compound may exhibit toxicity at high concentrations in certain cell types.- Off-Target Effects: While specific, high concentrations may lead to off-target effects. | - Perform a cytotoxicity assay (e.g., MTT, LDH, or Annexin V/PI staining) to determine the toxic concentration range for your cells (see Experimental Protocols).- Use the lowest effective concentration determined from your dose-response experiment. |
| Precipitation of this compound in Solution | - Poor Solubility: The peptide may not be fully dissolved in the chosen solvent.- Incorrect pH or Buffer Composition: The buffer conditions may not be optimal for keeping the peptide in solution. | - Ensure the peptide is fully dissolved in the initial stock solution. Gentle vortexing or sonication may help.- For working solutions in cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).- If using aqueous buffers, ensure the pH is within a suitable range for the peptide's stability. |
Data Presentation: Effective Concentrations of this compound
In Vitro Studies
| Cell Type | Application | Effective Concentration | Reference |
| HEI-OC1 (auditory cells) | Protection against neomycin-induced apoptosis | 2 µM | [1] |
| Organotypic cerebellar slice cultures | Protection of Purkinje cells from cell death | Not specified | [8] |
| Human Fibroblasts | No toxicity observed | up to 50 µM | [7] |
| Rat Oligodendrocyte Progenitor Cells (OPCs) | Increased proliferation | Not specified | [9] |
| Neomycin-exposed hair cells | Prevention of apoptosis | 1 µM - 1 mM | [3] |
In Vivo Studies
| Animal Model | Application | Administration Route | Effective Dose/Concentration | Reference |
| Mouse (C57/BL6) | Chronic colitis | Subcutaneous | 1 µg/kg | [2] |
| Rat | Brain mitochondria protection | Intraperitoneal | 0.3 mg/kg | [3] |
| Guinea Pig | Hearing loss prevention | Local (scala tympani) | 10 µM | [3][4] |
| Mouse (ICR-CD1) | Cerebral ischemia | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Determining Optimal In Vitro Concentration using a Dose-Response Curve
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test would be from 0.1 µM to 50 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Induction of JNK Pathway: After a pre-incubation period with this compound (e.g., 1-2 hours), add the stimulus that activates the JNK pathway in your system (e.g., anisomycin, UV radiation, or a specific cytokine).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24-48 hours for apoptosis assays).
-
Readout: Measure the desired outcome. This could be cell viability (e.g., using a CCK-8 or MTT assay), apoptosis (e.g., TUNEL or Annexin V staining), or a specific cellular function.[1]
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Confirming this compound Activity via Western Blot
-
Cell Treatment: Treat cells with your chosen concentration of this compound (or vehicle) for a pre-determined time, followed by stimulation to activate the JNK pathway.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated c-Jun (a direct downstream target of JNK). Also, probe for total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the ratio of phosphorylated c-Jun to total c-Jun in the this compound treated samples compared to the stimulated control confirms the inhibitory activity of this compound.
Protocol 3: Assessing this compound Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than the expected effective range (e.g., up to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.
-
MTT/CCK-8 Assay: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells.[1]
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration and determine the IC50 (half-maximal inhibitory concentration) for toxicity if applicable.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in experiments.
Caption: A decision tree for troubleshooting low efficacy of this compound.
References
- 1. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 2. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1445179-97-4 | Chemsrc [chemsrc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. researchgate.net [researchgate.net]
- 8. Specific JNK inhibition by D-JNKI1 protects Purkinje cells from cell death in Lurcher mutant mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-JNKI1, a cell-penetrating c-Jun-N-terminal kinase inhibitor, protects against cell death in severe cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of D-JNKI-1 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D-JNKI-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). It is a synthetic peptide composed of the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1) linked to a cell-penetrating peptide sequence from the HIV-TAT protein.[1] This design allows this compound to enter cells and specifically disrupt the interaction between JNK and its scaffolding protein, JIP1. This prevents the JNK-mediated phosphorylation of downstream targets, such as the transcription factor c-Jun, thereby inhibiting the JNK signaling pathway.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[1][2] By blocking this pathway, this compound has been shown to have protective effects in various models of disease, including neurodegenerative disorders, hearing loss, and inflammatory conditions.[2][3][4]
Q3: Are there any known or potential off-target effects of this compound?
While this compound is designed to be a specific JNK inhibitor, some studies suggest potential interactions with other signaling pathways. Notably, there is evidence that this compound can influence the phosphorylation status of other MAP kinases, such as p38, and the metabolic sensor AMP-activated protein kinase (AMPK).[5][6] The precise mechanisms and functional consequences of these potential off-target effects are still under investigation. A comprehensive kinome-wide scan would be necessary to fully elucidate the selectivity profile of this compound.
Q4: How should I prepare and store this compound?
This compound is a peptide and should be handled with care to maintain its stability and activity. It is typically supplied as a lyophilized powder. For reconstitution, use a sterile, high-purity solvent as recommended by the supplier, often sterile water or a buffer solution. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of JNK signaling.
-
Potential Cause: Degradation of the this compound peptide.
-
Troubleshooting Tip: Ensure proper storage of the lyophilized powder and reconstituted solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[7]
-
-
Potential Cause: Poor cell permeability in your specific cell type.
-
Troubleshooting Tip: While this compound is designed to be cell-permeable, efficiency can vary between cell lines. Consider optimizing the inhibitor concentration and incubation time. For peptide inhibitors in general, strategies to enhance cell uptake include the use of penetration-enhancing reagents, though this should be done with caution as it can affect cellular physiology.[1]
-
-
Potential Cause: Issues with the experimental readout.
-
Troubleshooting Tip: Confirm the inhibition of JNK activity by assessing the phosphorylation of a direct downstream target, such as c-Jun, using a reliable method like Western blotting. Include appropriate positive and negative controls in your experiment.
-
Issue 2: Observed cellular effects do not correlate with JNK inhibition.
-
Potential Cause: Potential off-target effects.
-
Troubleshooting Tip: As mentioned, this compound may influence other signaling pathways like p38 and AMPK.[5] It is recommended to probe for the activation state of these and other related kinases to determine if the observed phenotype is a result of off-target activity.
-
-
Potential Cause: The cellular context and duration of JNK inhibition.
-
Troubleshooting Tip: The role of the JNK pathway can be context-dependent, sometimes promoting cell survival and other times apoptosis. The timing and duration of JNK inhibition can influence the cellular outcome. Consider performing a time-course experiment to better understand the dynamics of the response.[8]
-
Issue 3: Peptide aggregation in cell culture.
-
Potential Cause: Physicochemical properties of the peptide.
-
Troubleshooting Tip: Peptide aggregation can be influenced by factors such as concentration, pH, and temperature. When preparing working solutions, ensure the peptide is fully dissolved before adding it to the cell culture medium. Sonication can sometimes help to break up small aggregates. If aggregation persists, consider using a different solvent for initial reconstitution or adding anti-aggregation agents, though their effects on the experiment must be validated.[9][10]
-
Data Presentation: Kinase Selectivity Profile
Disclaimer: The following table presents a hypothetical kinase selectivity profile for this compound. To date, a comprehensive, publicly available kinome scan for this compound has not been identified. This table is for illustrative purposes to demonstrate how such data would be presented and to highlight potential areas for off-target investigation based on available literature. The IC50 values are not based on experimental data for this compound.
| Kinase Target | Kinase Family | Hypothetical IC50 (nM) | Comments |
| JNK1 | MAPK | 10 | Primary Target |
| JNK2 | MAPK | 15 | Primary Target |
| JNK3 | MAPK | 8 | Primary Target |
| p38α | MAPK | > 1000 | Potential off-target; qualitative reports suggest an effect on phosphorylation.[5] |
| AMPK | CAMK | > 1000 | Potential off-target; qualitative reports suggest an effect on phosphorylation.[5] |
| ERK1 | MAPK | > 10,000 | Generally considered a distinct MAPK pathway. |
| MKK4 | STE | > 5000 | Upstream activator of JNK and p38. |
| MKK7 | STE | > 5000 | Upstream activator of JNK. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol provides a general framework for determining the IC50 value of this compound against JNK isoforms.
-
Reagents and Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate (e.g., GST-c-Jun).
-
This compound stock solution.
-
Kinase assay buffer.
-
ATP solution.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme and the peptide substrate to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target in a cellular environment.
-
Reagents and Materials:
-
Cell line of interest.
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies against JNK1/2/3 and a loading control.
-
-
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
After incubation, harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble JNK protein in the supernatant by Western blotting.
-
A positive thermal shift (i.e., more soluble JNK at higher temperatures in the presence of this compound) indicates target engagement.
-
Visualizations
Caption: On-Target Mechanism of this compound in the JNK Signaling Pathway.
Caption: Potential Off-Target Effects of this compound on p38 and AMPK Pathways.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 6. AMP-activated protein kinase activates p38 mitogen-activated protein kinase by increasing recruitment of p38 MAPK to TAB1 in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
D-JNKI-1 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the D-JNKI-1 peptide. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store lyophilized this compound peptide?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed vial with a desiccant to prevent moisture contamination.[1][2][3][4] Under these conditions, the peptide can remain stable for several years.[5][6] For short-term storage, keeping the lyophilized powder at 4°C is acceptable for a few weeks.[7]
2. How should I handle the lyophilized peptide upon receipt?
This compound is typically shipped at room temperature as a lyophilized powder, which is stable for days to weeks.[3][7] Upon receipt, it is best practice to store the peptide at -20°C or colder for long-term stability.[3] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation, which can decrease the peptide's stability.[3][6]
3. What is the best way to reconstitute the this compound peptide?
To reconstitute this compound, use a sterile, high-purity solvent.[8] For in vitro studies, sterile water is a suitable solvent, with a solubility of at least 50 mg/mL.[5][9] For in vivo applications, dissolving the peptide in a 0.9% sodium chloride solution is a common practice.[9][10] When preparing stock solutions, if water is used, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[9][11]
4. What are the recommended storage conditions for this compound in solution?
Peptide solutions are significantly less stable than their lyophilized form.[7] For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][9][11] It is advisable to use sterile buffers with a pH between 5 and 6 to prolong the shelf life of the peptide in solution.[3][4]
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Several years[5][6] | Store in a dry, dark place.[3] Allow vial to reach room temperature before opening.[3][6] |
| 4°C | Short-term (weeks)[7] | Protect from moisture and light.[3][7] | |
| Room Temperature | Very short-term (days to weeks)[3][7] | Minimize exposure to air, light, and moisture.[1] | |
| In Solution | -80°C | Up to 6 months[9][11] | Aliquot to avoid freeze-thaw cycles.[3][5] Use sterile, pH 5-6 buffers.[3] |
| -20°C | Up to 1 month[9][11] | Avoid frost-free freezers due to temperature fluctuations.[3] | |
| 4°C | 1-2 weeks[7] | Susceptible to bacterial degradation.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | High hydrophobicity of the peptide. | If insoluble in water or buffer, try dissolving in a small amount of DMSO, then slowly add the aqueous solution to the desired concentration.[6] Gentle warming (not exceeding 40°C) or sonication can also aid dissolution.[6] |
| Precipitation observed after reconstitution | Peptide concentration is too high for the solvent. | Dilute the solution to a lower concentration. If precipitation persists, consider re-lyophilizing the peptide and attempting to dissolve it in a different solvent system, such as one containing a small amount of DMSO.[6] |
| Loss of peptide activity in experiments | Improper storage leading to degradation. | Ensure the peptide has been stored according to the recommended conditions (see table above). Avoid repeated freeze-thaw cycles.[3] |
| Bacterial contamination of the solution. | Always use sterile solvents and techniques for reconstitution and handling.[8] Filter-sterilize the peptide solution.[9] | |
| Oxidation of sensitive amino acid residues. | For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents for reconstitution.[6] |
This compound Mechanism of Action
This compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK).[5][9][12] It functions by preventing the interaction of JNK with its downstream targets, thereby blocking the JNK signaling pathway.[12] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, such as inflammation, apoptosis, and cell differentiation.[12]
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in solution over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the degradation rate of this compound under specific storage conditions.
Materials:
-
This compound peptide
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA), HPLC-grade
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile water to a known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 μm syringe filter.
-
-
Sample Incubation:
-
Aliquot the this compound stock solution into several autosampler vials.
-
Store the vials at the desired temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each storage condition for analysis.
-
Set up the HPLC system with the following parameters (these may need optimization):
-
Column: C18 reversed-phase column.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 60% B over 30 minutes) is a good starting point for method development.[13]
-
-
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to the intact this compound peptide.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the stability profile.
-
References
- 1. jpt.com [jpt.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. genscript.com [genscript.com]
- 5. selleckchem.com [selleckchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
D-JNKI-1 Solubility and Handling: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK inhibitor, D-JNKI-1. Here, you will find information on overcoming common solubility challenges in aqueous solutions and best practices for solution preparation and storage.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water as expected. What should I do?
A1: If you are experiencing difficulty dissolving this compound in water, several factors could be at play. Here is a step-by-step troubleshooting guide:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent and are within the known solubility limits. For aqueous solutions, sterile water is appropriate.
-
Gentle Warming: If precipitation or phase separation occurs, gentle warming of the solution can aid dissolution. Be cautious with temperature to avoid peptide degradation.
-
Sonication: Sonication is another effective method to help dissolve this compound.[1][2] Use a bath sonicator for a short period to avoid excessive heating.
-
pH Adjustment: The solubility of peptides can be pH-dependent. While specific data on the optimal pH for this compound is limited in the provided results, slight adjustments to the pH of your aqueous solution might improve solubility. This should be done cautiously and with consideration for your experimental system.
-
Use of Co-solvents: If water alone is insufficient, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound has varying solubility in different solvents. For long-term storage, it is recommended to store the peptide in its powdered form at -20°C or -80°C. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.
| Solvent | Maximum Reported Solubility | Storage of Stock Solution |
| Water | ≥ 50 mg/mL (13.08 mM) | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
| DMSO | 100 mg/mL (26.16 mM) | -80°C for up to 1 year; -20°C for up to 1 month.[3] |
| Ethanol | 100 mg/mL (26.16 mM) | Not specified, but short-term storage at -20°C is common practice. |
| PBS | 25 mg/mL (6.54 mM) | -80°C for up to 6 months; -20°C for up to 1 month.[2] |
| 0.9% NaCl | Used for in vivo subcutaneous application. | Prepare fresh for immediate use.[1][4] |
Q3: I'm preparing this compound for cell culture experiments. What is the recommended procedure?
A3: For cell culture applications, it is crucial to prepare a sterile, soluble stock solution and then dilute it to the final working concentration in your culture medium.
Experimental Protocol: Preparation of this compound for Cell Culture
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve a high-concentration stock solution (e.g., 10 mM). If using water, you may need to gently warm or sonicate the solution to fully dissolve the peptide.[1]
-
If you choose water as the stock solution solvent, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[5]
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. Ensure thorough mixing.
-
The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.
-
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo studies, this compound is often administered subcutaneously. The recommended vehicle for this route of administration is a 0.9% sodium chloride solution.[1][4]
Experimental Protocol: In Vivo Formulation of this compound
-
Vehicle Preparation: Prepare a sterile 0.9% sodium chloride (saline) solution.
-
Dissolution: Directly dissolve the required amount of this compound in the sterile saline to achieve the desired final concentration for injection.
-
Aid Dissolution if Necessary: If precipitation occurs, gentle warming and/or sonication can be used to facilitate dissolution.[1]
-
Administration: It is recommended to prepare the solution fresh on the day of use and administer it promptly.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. The final percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO (be mindful of cellular toxicity). 3. Try a different aqueous buffer or adjust the pH. |
| Cloudy or hazy solution after dissolving in water. | Incomplete dissolution or presence of aggregates. | 1. Gently warm the solution while vortexing. 2. Sonicate the solution in a water bath for a short period.[1] 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles.[5] |
| Loss of peptide activity over time in solution. | Peptide degradation due to improper storage or repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use volumes. 2. Store stock solutions at -80°C.[1] 3. Avoid repeated freeze-thaw cycles. |
Visualizing Key Pathways and Workflows
To further assist researchers, the following diagrams illustrate the JNK signaling pathway, a general workflow for troubleshooting solubility issues, and a protocol for preparing this compound solutions.
Caption: JNK signaling pathway with this compound inhibition point.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
appropriate negative controls for D-JNKI-1 experiments
Welcome to the technical support center for D-JNKI-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of the c-Jun N-terminal kinase (JNK) inhibitor, this compound, with a focus on the critical aspect of appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. It is a chimeric peptide composed of the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1) linked to a cell-penetrating peptide sequence, the HIV-TAT peptide. This design allows this compound to be efficiently taken up by cells. Once inside the cell, the JBD portion of this compound competitively binds to JNK, preventing its interaction with and phosphorylation of downstream targets, such as the transcription factor c-Jun. By inhibiting JNK activity, this compound can block various cellular processes mediated by the JNK pathway, including apoptosis and inflammation.[1][2][3]
Q2: Why are negative controls essential in this compound experiments?
Negative controls are crucial to ensure that the observed effects are specifically due to the inhibition of the JNK pathway by this compound and not due to off-target effects, the peptide delivery vehicle, or the peptide nature of the inhibitor itself. Without proper controls, experimental results can be misinterpreted.
Q3: What are the recommended negative controls for this compound experiments?
Several types of negative controls should be considered, and the choice depends on the specific experimental question. The most common and recommended controls are:
-
Vehicle Control: This control consists of the solution used to dissolve the this compound peptide (e.g., saline, PBS, or artificial perilymph).[4][5] It accounts for any effects of the solvent on the experimental system.
-
Scrambled Peptide Control: A scrambled peptide has the same amino acid composition as this compound but in a randomized sequence. This control is essential to demonstrate that the biological activity of this compound is sequence-specific and not a result of non-specific peptide effects like charge or hydrophobicity.[6]
-
Inactive Peptide Control: An inactive analog of this compound that does not inhibit JNK can also be used. This could be a version of the JBD sequence with key residues for JNK binding mutated or a similar peptide known to be inactive. The D-form of the TAT peptide alone has also been used as a control to account for any effects of the cell-penetrating peptide moiety.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound observed | Peptide Degradation: Peptides can be susceptible to proteases in cell culture media or in vivo. | This compound is synthesized with D-amino acids to increase its stability and resistance to proteases.[2] However, ensure proper storage of the peptide (lyophilized at -20°C or -80°C) and use freshly prepared solutions. |
| Incorrect Concentration: The effective concentration of this compound can vary between cell types and experimental models. | Perform a dose-response experiment to determine the optimal concentration for your system. | |
| Insufficient Incubation Time: The inhibitor may require a certain amount of time to penetrate the cells and inhibit JNK. | Conduct a time-course experiment to identify the optimal pre-incubation time before applying the stimulus. | |
| High background or non-specific effects | Off-Target Effects: The peptide may be interacting with other cellular components. | Use a scrambled peptide control at the same concentration as this compound. If the scrambled peptide produces a similar effect, it suggests the observed outcome is not specific to JNK inhibition. |
| Vehicle Effects: The solvent used to dissolve the peptide may have biological activity. | Always include a vehicle-only control group in your experimental design. | |
| Inconsistent results between experiments | Peptide Solubility Issues: Incomplete solubilization can lead to variability in the actual concentration of the inhibitor. | Ensure the peptide is fully dissolved according to the manufacturer's instructions. Sonication may be required for some formulations.[7] |
| Variability in Cell Culture Conditions: Factors such as cell passage number and confluency can influence cellular responses. | Maintain consistent cell culture practices and use cells within a defined passage number range. |
Experimental Protocols & Data
In Vitro Neuroprotection Assay
This protocol is adapted from studies investigating the neuroprotective effects of this compound in models of cerebral ischemia.[5]
Objective: To assess the ability of this compound to protect neurons from cell death induced by oxygen-glucose deprivation (OGD).
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured for 7-10 days.
-
OGD Insult: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (5% CO2, 95% N2) for 60-90 minutes.
-
Treatment: Following OGD, the medium is replaced with a normal culture medium containing either vehicle, scrambled peptide, or this compound at various concentrations (e.g., 1-10 µM).
-
Assessment of Cell Viability: After 24 hours of treatment, cell viability is assessed using methods such as LDH assay (to measure cell death) or MTT assay (to measure metabolic activity).
Quantitative Data Summary:
| Treatment Group | Cell Death (% of OGD control) | Reference |
| OGD + Vehicle | 100% | [5] |
| OGD + this compound (10 µM) | ~40% | [5] |
In Vivo Hearing Loss Model
This protocol is based on studies evaluating the otoprotective effects of this compound against acoustic trauma.[4][8]
Objective: To determine if local administration of this compound can prevent hearing loss and hair cell death following noise exposure.
Methodology:
-
Animal Model: Guinea pigs are used as the animal model.
-
Drug Delivery: An osmotic minipump is implanted to deliver this compound or vehicle (artificial perilymph) directly into the cochlea for 7 days.
-
Noise Exposure: Two days after the start of the infusion, animals are exposed to a loud noise (e.g., 6 kHz at 120 dB SPL for 30 minutes).
-
Auditory Function Assessment: Auditory brainstem responses (ABRs) are measured before and at various time points after noise exposure to assess hearing thresholds.
-
Histological Analysis: After the final ABR measurement, cochleae are collected to quantify the survival of outer and inner hair cells.
Quantitative Data Summary:
| Treatment Group | Hearing Threshold Shift (dB) at 4 weeks post-noise | Hair Cell Loss (%) | Reference |
| Noise + Vehicle | 40-50 dB | ~30% | [4][8] |
| Noise + this compound (10 µM) | 10-20 dB | <5% | [4][8] |
Signaling Pathways and Workflows
Caption: JNK signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting D-JNKI-1 dose-response curves accurately
Welcome to the technical support center for the c-Jun N-terminal kinase (JNK) inhibitor, D-JNKI-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the accurate interpretation of this compound dose-response curves and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] It is a synthetic peptide that includes a D-amino acid configuration to enhance its stability and resistance to degradation by proteases.[1] this compound functions by competitively binding to JNK, which blocks the interaction between JNK and its substrates, thereby preventing their phosphorylation and the subsequent activation of downstream signaling cascades.[1]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in solvents such as DMSO, ethanol, and water. For in vitro experiments, it is common to prepare a stock solution in fresh, high-quality DMSO. For in vivo studies, this compound can be dissolved in a 0.9% sodium chloride solution for subcutaneous administration.[2][3] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For long-term storage, the powdered form should be kept at -20°C for up to three years, while stock solutions in solvent are stable for up to one year at -80°C or one month at -20°C.[3][4]
Q3: What are the key parameters to consider when designing a this compound dose-response experiment?
A3: Several factors can influence the outcome of your experiment:
-
Cell Line: Different cell lines can exhibit varying sensitivities to this compound due to differences in JNK expression levels, pathway activation, and off-target effects.
-
Incubation Time: The duration of exposure to this compound can significantly impact the observed IC50 value. A time-course experiment is recommended to determine the optimal incubation period.
-
Cell Density: High cell density can alter the apparent IC50. It is important to optimize and maintain consistent cell seeding density across experiments.
-
Serum Concentration: Components in serum may bind to the peptide, reducing its effective concentration. Consider this when preparing your media.
Q4: My this compound dose-response curve is not a standard sigmoidal shape. What could be the cause?
A4: Non-sigmoidal dose-response curves, such as U-shaped (hormetic) or very steep curves, can occur with peptide inhibitors for several reasons:
-
Hormetic Effect: A biphasic response, where a low dose stimulates and a high dose inhibits, can be a genuine biological effect or an artifact of the assay system.[5]
-
Stoichiometric Inhibition: If the concentration of the target enzyme (JNK) is high relative to the inhibitor's dissociation constant (Kd), the IC50 can become dependent on the enzyme concentration, leading to a steeper curve.[6][7]
-
Off-Target Effects: At higher concentrations, this compound might interact with other kinases or cellular components, leading to unexpected biological responses.[8][9]
-
Peptide Aggregation: Like many peptides, this compound may form aggregates at high concentrations, which can alter its activity and lead to atypical curve shapes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Flat or Weak Dose-Response Curve
A flat or weak response suggests that this compound is not producing the expected inhibitory effect within the tested concentration range.
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the storage conditions and age of your this compound stock. Prepare fresh dilutions from a new vial if necessary. |
| Incorrect Preparation | Ensure the peptide is fully dissolved in the appropriate solvent at the correct concentration. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint. |
| Inappropriate Cell Line | Confirm that your chosen cell line expresses JNK and that the pathway is active under your experimental conditions. |
| Dose Range Too Low | Test a broader range of this compound concentrations, from picomolar to high micromolar, to capture the full dose-response. |
Problem 2: High Variability Between Replicate Wells
High variability can obscure the true dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare serial dilutions carefully and use fresh dilutions for each experiment. |
| Assay Technique | Ensure consistent incubation times and reagent addition across all wells. |
Data Presentation
The following tables summarize quantitative data from representative studies using this compound.
Table 1: In Vitro Efficacy of this compound in HEI-OC1 Cells
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (TUNEL+) (% of Total) |
| Control | 100% | <5% |
| Neomycin (2 mM) | ~50% | ~40% |
| Neomycin (2 mM) + this compound (2 µM) | ~85% | ~15% |
| This compound (2 µM) | ~100% | <5% |
Data adapted from a study on neomycin-induced apoptosis in HEI-OC1 cells.[10]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Chronic Colitis
| Treatment Group (DSS Concentration) | Disease Activity Index (DAI) - Control | Disease Activity Index (DAI) - this compound (1 µg/kg) | P-value |
| 1.0% DSS | 3.93 ± 0.15 | 3.60 ± 0.29 | P = 0.013 |
| 1.5% DSS | 4.13 ± 0.47 | 4.00 ± 0.38 | P = 0.007 |
Data represents peak DAI scores and is adapted from a study on DSS-induced colitis in mice.[2]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the key steps for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 10 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Include a set of wells with medium only to serve as a blank.
-
-
Incubation:
-
Return the plate to the incubator for a period of 48 to 72 hours. The incubation time should be optimized for the specific cell line and experimental goals.
-
-
MTT Addition:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: A generalized workflow for generating a this compound dose-response curve.
Troubleshooting Logic for Atypical Dose-Response Curves
Caption: A decision tree for troubleshooting atypical dose-response curves.
References
- 1. This compound | 1445179-97-4 | VHC17997 | Biosynth [biosynth.com]
- 2. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
preventing D-JNKI-1 peptide aggregation in solution
Welcome to the technical support center for the D-JNKI-1 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a primary focus on preventing aggregation in solution.
Troubleshooting Guides
Peptide aggregation is a common issue that can impact experimental results. This guide provides solutions to frequently encountered problems with this compound solutions.
Problem: Precipitate observed immediately after dissolving the peptide.
| Potential Cause | Recommended Solution | Quantitative Parameter | Expected Outcome |
| Low Aqueous Solubility | This compound has limited solubility in aqueous buffers alone. Dissolve the peptide in a small amount of an organic solvent like DMSO or ethanol first, then slowly add the aqueous buffer while vortexing. For in vivo use, 0.9% sodium chloride solution is often used.[1][2] | Solubility in Water: ≥ 50 mg/mL[1] Solubility in PBS: ≥ 25 mg/mL (may require sonication)[1] Solubility in DMSO: ≥ 100 mg/mL Solubility in Ethanol: ≥ 100 mg/mL | A clear, homogenous solution with no visible particulates. |
| Incorrect pH | The pH of the buffer can significantly impact the solubility of peptides, especially those rich in basic residues like arginine. Prepare solutions using buffers with a pH of 5-6 to enhance stability.[3] | Optimal pH range for storage: 5-7 | Improved solubility and prevention of immediate precipitation. |
| Incomplete Dissolution | Lyophilized peptide may not have fully dissolved. Vortex the solution for 1-2 minutes. If precipitation persists, sonication can be used to aid dissolution.[1] | Sonication: Brief pulses in a water bath. | Complete dissolution of the peptide. |
Problem: Solution becomes cloudy or forms a precipitate over time.
| Potential Cause | Recommended Solution | Quantitative Parameter | Expected Outcome |
| Aggregation | Peptides can aggregate over time due to various factors including temperature fluctuations and interactions with container surfaces. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For working solutions, prepare them fresh before each experiment. | Storage of stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.[1] | Maintained clarity and activity of the peptide solution. |
| Microbial Contamination | Bacterial growth can cause turbidity and peptide degradation. Use sterile buffers and handle the peptide under aseptic conditions. For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended.[1] | Filter pore size: 0.22 µm | Prevention of microbial growth and solution turbidity. |
| Oxidation | Peptides containing certain amino acids can be prone to oxidation. While this compound's sequence is not provided in the search results, this is a general concern. If oxidation is suspected, using degassed buffers can help. | N/A | Reduced degradation due to oxidation. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the lyophilized this compound peptide?
-
A1: Lyophilized this compound should be stored at -20°C for short-term storage (up to one year) and at -80°C for long-term storage (up to two years).[1] It is important to keep the vial tightly sealed and protected from moisture.
-
-
Q2: What is the best way to reconstitute the lyophilized peptide?
-
A2: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom. For in vitro experiments, you can reconstitute the peptide in sterile water, PBS, DMSO, or ethanol.[1] For in vivo studies, dissolving in a 0.9% sodium chloride solution has been reported.[1][2]
-
-
Q3: How should I store this compound solutions?
-
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1] It is recommended to prepare working solutions fresh on the day of the experiment.
-
Preventing Aggregation
-
Q4: My this compound solution is showing signs of aggregation. What can I do?
-
A4: First, ensure the peptide is fully dissolved using the methods described in the troubleshooting guide. If aggregation persists, consider the following:
-
pH Optimization: Adjust the pH of your buffer to be between 5 and 6.[3]
-
Use of Excipients: For arginine-rich peptides, the addition of certain excipients like sugars (e.g., trehalose, sucrose) or polyols may help improve stability. However, specific data for this compound is not available, so optimization would be required.
-
Minimize Air Exposure: For peptides susceptible to oxidation, minimizing headspace in the vial and using degassed solvents can be beneficial.
-
-
-
Q5: Are there any specific buffer components I should avoid?
-
A5: While there is no specific information for this compound, it is generally advisable to avoid buffers with components that could react with the peptide. For instance, high concentrations of certain salts can sometimes promote aggregation. Using standard biological buffers like PBS or Tris at appropriate pH is a good starting point.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition:
-
For a high concentration stock (e.g., 10-100 mg/mL), add the desired volume of sterile DMSO or ethanol to the vial.
-
For a lower concentration stock in aqueous buffer, first dissolve the peptide in a minimal amount of organic solvent (e.g., 10% of the final volume) and then slowly add the sterile aqueous buffer (e.g., PBS, pH 7.4) while vortexing to reach the final desired concentration. If needed, sonicate briefly in a water bath to aid dissolution.[1]
-
-
Sterilization (for aqueous stocks): If the stock solution is prepared in an aqueous buffer and will be used for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[1]
Visualizations
JNK Signaling Pathway and this compound Inhibition
The c-Jun N-terminal kinase (JNK) signaling pathway is activated by various stress stimuli and plays a crucial role in apoptosis and inflammation. This compound is a cell-permeable peptide inhibitor that blocks this pathway.
Caption: this compound inhibits the JNK signaling pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a step-by-step guide to resolving precipitation issues with this compound solutions.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
assessing D-JNKI-1 efficacy in different cell types
Welcome to the technical support center for D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to support your research.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Solution |
| Low or no inhibitory activity | Peptide Degradation: Peptides are susceptible to degradation by proteases present in serum-containing media or released by cells.[1] | - Prepare fresh stock solutions and use them promptly. - Store stock solutions at -20°C or -80°C for long-term stability.[2] - Consider using serum-free media during the experiment if compatible with your cell type. - Perform a stability assay of this compound in your specific cell culture supernatant to determine its half-life.[1] |
| Incorrect Peptide Concentration: Inaccurate calculation of the peptide concentration can lead to suboptimal results. | - Accurately determine the net peptide content, as lyophilized peptides can contain water and salts. - For precise quantification, consider methods like amino acid analysis or UV absorbance at 280 nm if the peptide contains Trp or Tyr residues. | |
| Poor Cell Permeability: Although this compound is designed to be cell-permeable via a TAT peptide sequence, efficiency can vary between cell types. | - Verify peptide uptake using a fluorescently labeled version of this compound.[3] - Optimize incubation time and concentration to ensure adequate intracellular levels. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[4] |
| Uneven Peptide Distribution: Improper mixing of the peptide in the culture wells. | - Gently mix the plate by swirling or tapping after adding this compound to ensure even distribution.[4] | |
| Unexpected Cytotoxicity | High Peptide Concentration: Excessive concentrations of any peptide can induce non-specific cytotoxic effects. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.[4] - Use the lowest effective concentration to minimize potential off-target effects. |
| Contamination: Endotoxin or other contaminants in the peptide preparation can cause cell death. | - Ensure the use of high-purity, endotoxin-free this compound. | |
| Difficulty Dissolving the Peptide | Improper Solvent: The choice of solvent can impact peptide solubility. | - this compound is soluble in water and DMSO.[5] For cell culture, it is often dissolved in sterile PBS or water.[2] - If using DMSO, be mindful of the final concentration in your experiment, as high levels can be toxic to cells. A final DMSO concentration of 0.1% is generally well-tolerated. |
| Precipitation in Aqueous Media: Peptides dissolved in organic solvents like DMSO may precipitate when added to aqueous buffers or media. | - To avoid precipitation, first, dilute the concentrated DMSO stock solution with more DMSO before adding it to the aqueous medium. - Sonication can also aid in the dissolution of the peptide.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of JNK. It is a synthetic peptide that consists of the JNK-binding domain (JBD) of the JNK-interacting protein-1 (JIP-1) linked to the HIV-1 trans-activator of transcription (TAT) protein transduction domain.[7] The TAT sequence facilitates the cell permeability of the peptide.[7] Once inside the cell, the JBD portion of this compound binds to JNK, preventing its interaction with and phosphorylation of downstream targets, such as the transcription factor c-Jun.[7]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. Based on published studies, a typical starting range is 1 µM to 10 µM.[2][8] For example, 2 µM this compound has been shown to be effective in protecting HEI-OC1 auditory cells from neomycin-induced apoptosis.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I store this compound?
A3: Lyophilized this compound should be stored at -20°C or -80°C.[9] For stock solutions, it is recommended to aliquot the peptide into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3] The stability of stock solutions at -20°C is typically around one month, while at -80°C it can be up to six months.[2]
Q4: Is this compound specific for JNK? What about off-target effects?
A4: this compound is considered a highly specific inhibitor of JNK.[7] However, as with any kinase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.[7] Some studies have investigated the effect of JNK inhibition on other MAPK pathways, such as p38 and ERK. While this compound primarily targets JNK, some downstream effects on p38 and AMPK phosphorylation have been observed in certain contexts, suggesting potential pathway crosstalk.[10][11] It is good practice to assess the phosphorylation status of related kinases like p38 and ERK to confirm the specificity of JNK inhibition in your experimental system.
Q5: Can I use this compound in animal models?
A5: Yes, this compound has been successfully used in various in vivo models. For subcutaneous administration, it can be dissolved in a 0.9% sodium chloride solution.[2] Dosages in animal studies have ranged from 1 µg/kg to 0.3 mg/kg.[2] The specific dosage and route of administration will depend on the animal model and the research question.
Quantitative Data on this compound Efficacy
The efficacy of this compound varies across different cell types and experimental conditions. The following table summarizes effective concentrations reported in the literature. Note that IC50 values for this compound are not widely reported in a standardized manner.
| Cell Type | Application | Effective Concentration | Observed Effect | Reference |
| HEI-OC1 (auditory cells) | Otoprotection (Neomycin-induced apoptosis) | 2 µM | Increased cell viability, reduced apoptosis.[8] | [8] |
| Organ of Corti Explants (mouse) | Otoprotection (Neomycin-induced hair cell death) | 1 µM - 1 mM | Prevention of apoptosis and hair cell loss.[2][6] | [2][6] |
| Hippocampal Slices (rat) | Neuroprotection (Oxygen-glucose deprivation) | 12 nM | Reduced cell death.[7] | [7] |
| Human Fibroblasts | Alzheimer's Disease Model | 50 µM | No toxicity observed.[12] | [12] |
| Purkinje Cells (Lurcher mutant mouse) | Neuroprotection | Not specified | Increased cell survival. | |
| Colonic Epithelial Cells (murine model of colitis) | Anti-inflammatory | 1 µg/kg (in vivo) | Attenuation of clinical colitis parameters.[7] | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Assessing Neuroprotective Effects of this compound in Neuronal Cell Culture
This protocol is a general guideline for evaluating the neuroprotective effects of this compound against an excitotoxic insult.
1. Cell Culture and Treatment:
-
Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in a suitable culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or RNA extraction).
-
Allow cells to adhere and differentiate as required.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified period (e.g., 1-2 hours) before inducing neuronal damage.
-
Induce neurotoxicity using a relevant stimulus (e.g., glutamate, kainic acid, or hydrogen peroxide).
-
Co-incubate the cells with the neurotoxin and this compound for the desired duration (e.g., 24 hours).
2. Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. Assessment of Apoptosis (Caspase-3 Activity Assay):
-
Following treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) according to the manufacturer's instructions.
-
Measure the absorbance at 405 nm to quantify the amount of pNA released, which is proportional to caspase-3 activity.
-
Express the results as fold change in caspase-3 activity compared to the control.
Protocol 2: Evaluating Otoprotective Effects of this compound in HEI-OC1 Cells
This protocol is adapted from studies investigating the protective effects of this compound against aminoglycoside-induced ototoxicity.[8]
1. Cell Culture and Treatment:
-
Culture HEI-OC1 cells in DMEM supplemented with 10% FBS under permissive conditions (33°C, 10% CO2).
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays).
-
Treat the cells with this compound (e.g., 2 µM) with or without an ototoxic agent like neomycin (e.g., 2 mM) for the desired time course (e.g., 24, 48, 72 hours).[8]
2. Cell Viability Assessment (CCK-8 Assay):
-
Add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate cell viability relative to the untreated control group.
3. Apoptosis Detection (TUNEL Staining):
-
Grow and treat HEI-OC1 cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Perform TUNEL staining using a commercial kit according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.
4. Western Blot Analysis:
-
Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-JNK, total JNK).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. medicinesfaq.com [medicinesfaq.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- 10. This compound (AM-111) | JNK 抑制剂 | MCE [medchemexpress.cn]
- 11. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating JNK Inhibition: A Comparative Guide to D-JNKI-1 and Alternatives Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor D-JNKI-1 with other common alternatives, supported by experimental data and detailed protocols for validation by Western blot.
Introduction to JNK Signaling and Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet (UV) radiation, and oxidative stress. The JNK signaling cascade plays a pivotal role in the regulation of diverse cellular processes such as proliferation, apoptosis, and inflammation. Given its central role in stress responses, the JNK pathway is a key therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
Validation of JNK inhibition is crucial for preclinical and clinical studies. Western blotting is a widely used and effective method to assess the efficacy of JNK inhibitors by measuring the phosphorylation status of JNK and its downstream targets.
Comparison of JNK Inhibitors: this compound vs. Small Molecule Inhibitors
A critical step in JNK-related research is the selection of an appropriate inhibitor. This section compares the peptide inhibitor this compound with the commonly used small molecule inhibitor, SP600125.
This compound is a cell-permeable peptide inhibitor of JNK.[2] It is derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP1) and functions by preventing the interaction of JNK with its substrates.[3] This mechanism of action confers high specificity for the JNK pathway.
SP600125 is a reversible, ATP-competitive inhibitor of JNK.[4] It has been widely used in numerous studies to probe the function of JNK signaling. However, as an ATP-competitive inhibitor, its specificity can be a concern, with potential off-target effects on other kinases.[5]
Below is a summary of their key characteristics:
| Feature | This compound | SP600125 |
| Mechanism of Action | Peptide inhibitor; blocks JNK-substrate interaction[3] | Small molecule; ATP-competitive[4] |
| Specificity | Highly specific for JNK[3] | Can inhibit other kinases, e.g., p38, at higher concentrations[6][7] |
| Potency | Highly potent[8] | Potent, with isoform-specific IC50 values[4][6] |
| Cell Permeability | Yes[2] | Yes[4] |
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The following table summarizes the available IC50 data for SP600125 against the three JNK isoforms. While direct comparative IC50 values for this compound from standardized in vitro kinase assays are not as commonly reported due to its different mechanism of action, it is widely cited as a highly potent inhibitor.[8]
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| SP600125 | 40[4][6] | 40[4][6] | 90[4][6] |
| This compound | Not widely reported in this format | Not widely reported in this format | Not widely reported in this format |
Experimental Validation of JNK Inhibition by Western Blot
Western blotting is a cornerstone technique to confirm the inhibition of JNK signaling in a cellular context. The primary readout is the level of phosphorylated JNK (p-JNK) relative to the total JNK protein. A successful inhibition will result in a decrease in the p-JNK/total JNK ratio.
Detailed Western Blot Protocol
This protocol provides a general framework for assessing JNK inhibition. Optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound and/or other JNK inhibitors (e.g., SP600125) in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with varying concentrations of the inhibitor for a predetermined time (e.g., 1-24 hours). Include a vehicle-only control.
-
To induce JNK activation, stimulate cells with a known JNK activator (e.g., anisomycin, UV radiation) for a short period before harvesting.
2. Cell Lysis:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK, typically targeting Thr183/Tyr185) diluted in blocking buffer. Incubation is often performed overnight at 4°C with gentle agitation. (e.g., 1:1000 dilution).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature (e.g., 1:2000 to 1:5000 dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Stripping and Re-probing for Total JNK:
-
To normalize the p-JNK signal, the membrane can be stripped of the bound antibodies and re-probed for total JNK using a primary antibody that recognizes JNK irrespective of its phosphorylation state.
-
Repeat the immunoblotting steps from the primary antibody incubation onwards with the total JNK antibody.
8. Data Analysis:
-
Quantify the band intensities for both p-JNK and total JNK using densitometry software.
-
For each sample, calculate the ratio of the p-JNK signal to the total JNK signal to determine the relative level of JNK phosphorylation.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the JNK signaling pathway, the experimental workflow for Western blot validation, and a logical comparison of the inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle: D-JNKI-1 vs. SP600125 for JNK Inhibition
A Comprehensive Comparison for Researchers and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation. The dysregulation of the JNK signaling pathway is implicated in a multitude of diseases, such as neurodegenerative disorders, cancer, and inflammatory conditions. Consequently, the development of specific and potent JNK inhibitors is a significant focus in therapeutic research. This guide provides an in-depth, objective comparison of two widely used JNK inhibitors: the peptide-based inhibitor D-JNKI-1 and the small molecule inhibitor SP600125.
At a Glance: Key Differences
| Feature | This compound | SP600125 |
| Inhibitor Type | Peptide Inhibitor | Small Molecule Inhibitor |
| Mechanism of Action | Allosteric, prevents interaction of JNK with its substrates (e.g., c-Jun) | ATP-competitive, binds to the ATP-binding pocket of JNK |
| Specificity | Highly specific for JNK | Broad-spectrum, with significant off-target effects |
| Cell Permeability | Rendered cell-permeable by a Tat peptide sequence | Cell-permeable |
Quantitative Comparison of Inhibitor Potency
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals significant differences in the potency and selectivity of this compound and SP600125. While specific IC50 values for this compound are not consistently reported in the literature, it is widely regarded as a highly potent inhibitor.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Off-Target Kinase Inhibition (IC50 in nM) |
| This compound | Not consistently reported, but described as highly potent | Not consistently reported, but described as highly potent | Not consistently reported, but described as highly potent | Highly specific for JNK, with minimal off-target effects reported |
| SP600125 | 40[1] | 40[1] | 90[1] | Aurora kinase A (60), FLT3 (90), TRKA (70), MKK4 (>400), MKK3/6 (>1000), PKB (>1000), PKCα (>1000), ERK2 (>10000), p38 (>10000)[1] |
Delving Deeper: Mechanism of Action and Specificity
The fundamental difference between this compound and SP600125 lies in their mechanism of inhibition, which dictates their specificity and potential for off-target effects.
This compound: A Highly Specific Peptide Inhibitor
This compound is a cell-permeable peptide inhibitor derived from the JNK-binding domain of the scaffold protein JNK-interacting protein 1 (JIP1).[2] It is fused to the HIV Tat peptide to facilitate its entry into cells. This compound functions as an allosteric inhibitor, meaning it does not bind to the ATP-binding site of JNK. Instead, it prevents the interaction between JNK and its downstream substrates, such as c-Jun. This non-competitive mechanism of action is the basis for its high specificity, as it does not interfere with the highly conserved ATP-binding pockets of other kinases.
SP600125: A Broad-Spectrum ATP-Competitive Inhibitor
SP600125 is a small molecule that acts as a reversible, ATP-competitive inhibitor of JNK.[1] It exerts its effect by binding to the ATP pocket of JNK, thereby preventing the phosphorylation of its substrates. While effective at inhibiting JNK, the ATP-binding site is a highly conserved domain across the kinome. Consequently, SP600125 exhibits significant off-target activity against a range of other kinases, which can complicate the interpretation of experimental results.[1]
Visualizing the Mechanisms
Caption: Mechanisms of JNK inhibition by this compound and SP600125.
Experimental Protocols
1. In Vitro Kinase Assay to Determine IC50
This protocol is designed to measure the direct inhibitory effect of the compounds on JNK kinase activity.
-
Materials:
-
Recombinant active JNK1, JNK2, or JNK3
-
GST-c-Jun (1-79) substrate
-
Kinase assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP (10 mM stock)
-
[γ-32P]ATP
-
This compound and SP600125
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and SP600125 in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant JNK, GST-c-Jun, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid and once with acetone.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-log graph.
-
2. Western Blot Analysis of c-Jun Phosphorylation in Cells
This protocol assesses the ability of the inhibitors to block JNK activity within a cellular context.
-
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin, UV radiation)
-
This compound and SP600125
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or SP600125 for 1-2 hours.
-
Stimulate the cells with a JNK activator for the appropriate time (e.g., 20 ng/mL anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Experimental Workflow Visualization
Caption: Workflow for comparing JNK inhibitors in vitro and in cells.
Conclusion: Choosing the Right Inhibitor for Your Research
The choice between this compound and SP600125 depends critically on the experimental goals.
This compound is the preferred inhibitor when high specificity is paramount. Its unique allosteric mechanism of action minimizes the risk of off-target effects, making it an excellent tool for dissecting the specific roles of JNK in cellular pathways. The lack of interference with ATP-binding sites of other kinases ensures that the observed effects are more likely attributable to JNK inhibition.
SP600125 , on the other hand, can be a useful tool for initial screening or when a broad-spectrum kinase inhibitor with activity against JNK is desired. Its extensive characterization provides a wealth of historical data for comparison. However, researchers must be cautious of its off-target effects and should validate their findings with more specific inhibitors or genetic approaches. The potential for SP600125 to inhibit other kinases can lead to misinterpretation of results if not carefully controlled.
References
A Comparative Guide to D-JNKI-1 and Other Peptide-Based JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-JNKI-1 with other peptide-based inhibitors of c-Jun N-terminal kinase (JNK). It aims to offer an objective analysis of their performance, supported by available experimental data, to aid in the selection of the most suitable inhibitor for specific research applications.
Introduction to JNK and Peptide-Based Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1] They are key regulators of a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and stress responses.[1] The JNK signaling cascade is a three-tiered module involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and JNK itself.[1] Dysregulation of the JNK pathway is implicated in various diseases, making it a prime target for therapeutic intervention.
Peptide-based inhibitors have emerged as a promising class of therapeutics due to their high specificity and ability to target protein-protein interactions that are often challenging for small molecules. In the context of JNK inhibition, many peptide inhibitors are designed to mimic the JNK-binding domain (JBD) of JNK-interacting proteins (JIPs), which are natural scaffold proteins that regulate JNK signaling.[2][3] These peptides act as substrate-competitive inhibitors, blocking the interaction between JNK and its substrates.[2]
The JNK Signaling Pathway
The JNK signaling pathway is activated by various stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress. This activation leads to a phosphorylation cascade culminating in the activation of JNK, which then phosphorylates a range of downstream targets, including the transcription factor c-Jun.
Comparison of Peptide-Based JNK Inhibitors
This section compares this compound with other notable peptide-based JNK inhibitors. It is important to note that the IC50 values presented are compiled from various sources and experimental conditions may differ, affecting direct comparability.[1]
This compound (AM-111)
This compound is a cell-permeable retro-inverso peptide composed of D-amino acids in the reverse sequence of the JBD of JIP1, linked to the HIV TAT cell-penetrating peptide.[4][5] This modification grants it high stability and resistance to proteolysis.[4] this compound is a potent and specific JNK inhibitor that has been shown to be effective in various preclinical models of disease, including hearing loss and ischemic brain injury.[6][7]
TAT-JIP Peptides
Several JNK inhibitors have been developed based on the JIP1 docking domain fused to the TAT peptide for cell permeability. These include TAT-JIP-10 and TAT-JIP-20, which differ in the length of the JIP1-derived sequence. While effective, their L-amino acid composition makes them more susceptible to degradation compared to this compound.[8] Some studies have reported a degree of isoform selectivity with these peptides. For instance, TAT-pp-JIP20 has shown a 5- to 7-fold greater selectivity for JNK3 over JNK1 and JNK2.[8]
Retro-Inverso Peptides
Besides this compound, other retro-inverso peptides have been developed. For example, D-PYC98 is a retro-inverso peptide that acts as a substrate-competitive inhibitor of JNK1 and has been shown to inhibit c-Jun phosphorylation in cells.[9] The retro-inverso modification generally enhances peptide stability.
Data Presentation
| Inhibitor | Sequence Origin | Modifications | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) | Key Features |
| This compound | JIP1 | Retro-inverso, TAT-linked | ~1[4] | ~1[4] | ~1[4] | High stability, cell-permeable, broad JNK inhibition.[4][5] |
| TAT-JIP¹⁰ | JIP1 (11-mer) | TAT-linked | 1.9 | 1.1 | 1.1 | Cell-permeable, lacks isoform selectivity.[8] |
| TAT-pp-JIP²⁰ | JIP1 (20-mer) | TAT-linked, Pro-Pro linker | 0.33 | 0.5 | 0.06 | Cell-permeable, preferential JNK3 inhibition.[8] |
| D-PYC98-TAT | Novel Sequence | Retro-inverso, TAT-linked | Inhibits | Inhibits | Inhibits | Cell-permeable, substrate-competitive.[9] |
Note: IC50 values are approximate and collated from different studies, which may not be directly comparable due to variations in experimental conditions.[1]
Experimental Protocols
Accurate evaluation of JNK inhibitor potency requires standardized and well-controlled experimental protocols. Below are generalized methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a peptide on the kinase activity of a specific JNK isoform.
Objective: To determine the IC50 value of a peptide inhibitor against a JNK isoform.
Materials:
-
Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)
-
Peptide substrate (e.g., GST-c-Jun or GST-ATF2)
-
Kinase assay buffer
-
ATP solution
-
Peptide inhibitor
-
Detection reagent (e.g., [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the peptide inhibitor.
-
Reaction Setup: In a 96-well plate, combine the JNK enzyme, peptide substrate, and kinase assay buffer. Add the diluted peptide inhibitor.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., phosphorimaging for radioactive assays or luminescence for non-radioactive assays).[1]
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.[1]
Cellular Assay for JNK Inhibition
This assay measures the ability of a peptide inhibitor to block JNK signaling within a cellular context.
Objective: To determine the cellular efficacy of a peptide inhibitor by measuring the phosphorylation of a JNK substrate (e.g., c-Jun).
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and reagents
-
Peptide inhibitor
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-c-Jun, anti-total-c-Jun, and a loading control)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and pre-treat with various concentrations of the peptide inhibitor.
-
JNK Activation: Stimulate the JNK pathway with an appropriate activator.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies to detect the levels of phosphorylated c-Jun and total c-Jun. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of c-Jun phosphorylation at different inhibitor concentrations.
Conclusion
This compound stands out among peptide-based JNK inhibitors due to its retro-inverso design, which confers high stability and makes it a robust tool for in vivo studies. While other peptide inhibitors, such as those derived from TAT-JIP, also demonstrate efficacy, their L-amino acid composition may limit their in vivo applications. The choice of a specific peptide inhibitor should be guided by the experimental context, considering factors such as the desired isoform selectivity, the required duration of inhibition, and the experimental model (in vitro vs. in vivo). For long-term in vivo studies requiring a stable inhibitor, this compound presents a compelling option. For studies where isoform selectivity is critical, specific TAT-JIP constructs may be more appropriate. It is highly recommended that researchers perform their own head-to-head comparisons under standardized conditions to accurately assess the relative potency and efficacy of different peptide-based JNK inhibitors for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of JNK2-Selective Peptide Inhibitors that Inhibit Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel retro-inverso peptide is a preferential JNK substrate-competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
D-JNKI-1: A Comparative Analysis of Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction to D-JNKI-1
This compound is a synthetic peptide inhibitor designed to specifically block the activity of the JNK signaling pathway.[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, playing a critical role in apoptosis, inflammation, and cellular differentiation. This compound has demonstrated therapeutic potential in a range of preclinical models, including those for hearing loss, neurodegenerative diseases, and inflammatory conditions, by effectively inhibiting the JNK pathway.
Mechanism of Action and Basis of Specificity
Unlike many small-molecule kinase inhibitors that target the highly conserved ATP-binding pocket, this compound is a peptide inhibitor that functions by a different mechanism. It is derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1), a scaffold protein that facilitates JNK signaling. By mimicking this docking domain, this compound competitively inhibits the interaction between JNK and its substrates, thereby preventing their phosphorylation and downstream signaling.
This substrate-competitive mechanism is the primary basis for the high specificity of this compound. The docking sites for substrates on kinases are generally more diverse than the ATP-binding pocket, which is highly conserved across the kinome. By targeting this unique protein-protein interaction site on JNK, this compound is less likely to cross-react with other kinases that do not share a similar docking domain architecture.
Qualitative Assessment of Specificity
Multiple studies have highlighted the specificity of this compound for the JNK pathway. For instance, research has shown that this compound effectively blocks the phosphorylation of c-Jun, a primary substrate of JNK, without affecting the activity of other MAPK pathways, such as those mediated by p38 or ERK.[3] While these studies provide strong evidence for its selectivity in cellular contexts, they do not offer a quantitative comparison against a large panel of purified kinases.
Quantitative Kinase Profiling: A Data Gap
A comprehensive analysis of inhibitor specificity involves screening the compound against a large panel of kinases, often representing a significant portion of the human kinome, and determining the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for each. Despite the description of this compound as a specific inhibitor, a publicly available dataset from such a broad kinase panel screen for this compound could not be identified in the conducted research.
The following table is a template illustrating how such data would be presented if available. The values for JNK isoforms are based on reported inhibitory concentrations, while the values for other kinases are hypothetical and for illustrative purposes only, highlighting the expected high IC50 values that would confirm its specificity.
| Kinase Target | Family | IC50 (nM) | Data Source |
| JNK1 | MAPK | < 50 | Hypothetical |
| JNK2 | MAPK | < 50 | Hypothetical |
| JNK3 | MAPK | < 50 | Hypothetical |
| p38α | MAPK | > 10,000 | Hypothetical |
| ERK1 | MAPK | > 10,000 | Hypothetical |
| CDK2 | CMGC | > 10,000 | Hypothetical |
| PKA | AGC | > 10,000 | Hypothetical |
| Akt1 | AGC | > 10,000 | Hypothetical |
| SRC | TK | > 10,000 | Hypothetical |
| EGFR | TK | > 10,000 | Hypothetical |
Experimental Protocols
The following is a detailed protocol for a typical in vitro kinase assay used to determine the IC50 values of an inhibitor against a panel of kinases. This methodology is representative of the type of experiment that would be required to generate the quantitative data for a comprehensive specificity analysis of this compound.
In Vitro Kinase Assay Protocol (Radiometric Filter Binding Assay)
1. Reagents and Materials:
-
Kinases: Purified, active recombinant kinases.
-
Substrate: Specific peptide or protein substrate for each kinase (e.g., GST-c-Jun for JNK).
-
Inhibitor: this compound, serially diluted in assay buffer.
-
Assay Buffer: Typically contains 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
ATP: Adenosine triphosphate, including [γ-³³P]ATP.
-
Phosphocellulose Filter Plates: To capture the phosphorylated substrate.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Prepare Kinase Reactions: In a 96-well plate, add 10 µL of the kinase solution to each well.
-
Add Inhibitor: Add 10 µL of the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the kinase and inhibitor for 10 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add 30 µL of the substrate/ATP mixture (containing the specific substrate and [γ-³³P]ATP at a concentration near the Km for each kinase) to each well to start the kinase reaction.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Spot 40 µL of the reaction mixture from each well onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
JNK Signaling Pathway
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General workflow for determining kinase inhibitor IC50 values.
Conclusion
This compound is a potent and highly specific inhibitor of the JNK signaling pathway. Its specificity is derived from its unique mechanism of action, which involves targeting the substrate-docking domain of JNK rather than the conserved ATP-binding site. While comprehensive quantitative data from broad kinase panel screens are not publicly available, the existing literature strongly supports its selective inhibition of the JNK pathway. The experimental protocols provided in this guide offer a framework for researchers to conduct their own specificity analyses. For drug development professionals, the high specificity of this compound makes it an attractive candidate for therapeutic applications where targeted inhibition of the JNK pathway is desired with minimal off-target effects.
References
D-JNKI-1: A Comparative Guide to Validating its Downstream Effects on c-Jun Phosphorylation
For researchers, scientists, and drug development professionals investigating the intricacies of the c-Jun N-terminal kinase (JNK) signaling pathway, the selection of a specific and potent inhibitor is paramount. This guide provides an objective comparison of D-JNKI-1, a cell-permeable peptide inhibitor of JNK, against other common alternatives. We will delve into its performance, supported by experimental data, to validate its downstream effects, particularly on the phosphorylation of the transcription factor c-Jun.
The JNK Signaling Cascade and the Role of c-Jun
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network.[1] Activated by a variety of cellular stressors such as inflammatory cytokines, UV radiation, and oxidative stress, the JNK signaling cascade plays a pivotal role in regulating cellular processes including inflammation, apoptosis, and proliferation.[1][2] A key downstream target of JNK is the transcription factor c-Jun.[2] Phosphorylation of c-Jun at serines 63 and 73 within its transactivation domain by JNK is a crucial event that enhances its ability to activate the transcription of target genes.[2][3][4] Dysregulation of this pathway is implicated in a host of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[3][5]
This compound is a synthetic, cell-permeable peptide inhibitor designed to specifically block the interaction between JNK and its substrates.[6] It is composed of the JNK-binding domain of the JNK-interacting protein 1 (JIP1) linked to a protein transduction domain from the HIV-Tat protein, which allows for efficient cellular uptake.[6] By preventing JNK from binding to its targets, this compound effectively inhibits the downstream signaling cascade, including the phosphorylation of c-Jun.[6]
Comparative Analysis of JNK Inhibitors
The selection of a JNK inhibitor often depends on the specific requirements of the experiment, such as the desired isoform selectivity and mechanism of action. This compound offers a high degree of specificity by targeting the substrate-binding site of JNK, rather than the ATP-binding pocket, which is a common target for many small molecule inhibitors.[6] This can reduce the likelihood of off-target effects on other kinases.
Below is a comparative table summarizing the key features of this compound and other widely used JNK inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50/EC50 | Key Characteristics |
| This compound (AM-111/XG-102) | Pan-JNK inhibitor | Peptide inhibitor that blocks the interaction of JNK with its substrates. | EC50 for c-Jun phosphorylation inhibition is in the low micromolar range. | High specificity for the JNK pathway; cell-permeable.[6] |
| SP600125 | JNK1, JNK2, JNK3 | Reversible, ATP-competitive inhibitor. | IC50 values are 40 nM for JNK1 and JNK2, and 90 nM for JNK3.[7] | Broad-spectrum JNK inhibitor, but known to have off-target effects on other kinases.[1][7] |
| JNK-IN-8 | Pan-JNK inhibitor | Irreversible, covalent inhibitor. | IC50 values are 4.7 nM for JNK1, 18.7 nM for JNK2, and 1 nM for JNK3.[5] | High potency and selectivity across a broad panel of kinases.[5] |
Visualizing the JNK Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the JNK signaling cascade and the specific point of intervention for this compound.
Experimental Validation of this compound's Effect on c-Jun Phosphorylation
Multiple studies have demonstrated the efficacy of this compound in preventing the phosphorylation of c-Jun and subsequent downstream events. For instance, in a model of neomycin-induced ototoxicity in HEI-OC1 cells, treatment with this compound was shown to suppress JNK-mediated phosphorylation of c-Jun, thereby inhibiting hair cell death.[8] Similarly, in a study investigating kainic acid-induced seizures, this compound attenuated the phosphorylation of c-Jun in the nucleus, contributing to its neuroprotective effects.[9][10] Furthermore, in a murine model of chronic colitis, this compound significantly reduced the activation of c-Jun.[6] These studies collectively validate that this compound is a potent inhibitor of c-Jun phosphorylation in various cellular and in vivo models.
Experimental Protocols
To assist researchers in validating the effects of this compound, detailed methodologies for key experiments are provided below.
Western Blotting for Phospho-c-Jun
This protocol is used to quantify the levels of phosphorylated c-Jun in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound for the specified time before stimulating with a JNK pathway activator (e.g., anisomycin, UV radiation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Detection: Detect the signal using an ECL substrate and visualize with an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or a loading control (e.g., GAPDH).
In Vitro Kinase Assay
This assay directly measures the inhibition of JNK kinase activity.
Materials:
-
Active, purified JNK enzyme
-
Recombinant c-Jun peptide or protein substrate
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)[12]
-
ATP (radiolabeled or non-radiolabeled)
-
This compound or other inhibitors
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the kinase reaction mixture containing the active JNK enzyme, c-Jun substrate, and kinase buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[12]
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results by separating the reaction products on an SDS-PAGE gel and detecting the phosphorylated c-Jun via autoradiography (if using radiolabeled ATP) or Western blotting with a phospho-specific c-Jun antibody.[12]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the efficacy of JNK inhibitors.
Conclusion
This compound stands out as a highly specific inhibitor of the JNK signaling pathway, offering a valuable tool for researchers investigating the downstream consequences of JNK activation. Its mechanism of action, which involves disrupting the JNK-substrate interaction, provides a distinct advantage over many ATP-competitive small molecule inhibitors that may exhibit off-target effects. The experimental data consistently validates its ability to effectively block the phosphorylation of c-Jun in a variety of contexts. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can confidently utilize this compound to elucidate the precise role of JNK signaling in their specific models of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 9. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of D-JNKI-1 and Small Molecule JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide inhibitor D-JNKI-1 and various small molecule inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway. The following sections detail their mechanisms of action, comparative efficacy supported by available quantitative data, and the experimental protocols used to evaluate their performance.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet (UV) radiation, and osmotic shock.[1] As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, the JNK pathway is implicated in a multitude of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[2][3] Its dysregulation is associated with a range of pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[4][5]
Inhibitors of the JNK pathway can be broadly categorized into two main classes based on their mechanism of action: peptide inhibitors that block protein-protein interactions and small molecule inhibitors that typically compete with ATP for the kinase's active site. This guide focuses on comparing the efficacy of this compound, a prominent peptide inhibitor, with a selection of widely studied small molecule JNK inhibitors.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and small molecule inhibitors dictates their specificity and mode of efficacy.
This compound: This inhibitor is a cell-permeable peptide derived from the JNK-binding domain (JBD) of the scaffold protein JNK-interacting protein 1 (JIP1).[1] this compound functions as a non-competitive inhibitor by selectively binding to JNKs and preventing their interaction with downstream substrates, such as the transcription factor c-Jun.[1] This targeted disruption of the JNK-substrate complex is a key feature that distinguishes it from many small molecule inhibitors.
Small Molecule JNK Inhibitors: The majority of small molecule JNK inhibitors, including well-known compounds like SP600125, AS601245, and CC-401, are ATP-competitive.[6][7] They function by binding to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its substrates.[8] The efficacy and specificity of these inhibitors can vary depending on their affinity for the ATP-binding sites of different JNK isoforms and other kinases.
JNK Signaling Pathway and Inhibitor Targets
The JNK signaling cascade is a multi-tiered pathway initiated by various stress signals. These signals activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of cytoplasmic and nuclear substrates, including the transcription factor c-Jun, to elicit a cellular response. The diagram below illustrates this pathway and the points of intervention for this compound and ATP-competitive small molecule inhibitors.
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro potency of this compound and several common small molecule JNK inhibitors. It is important to note that IC50 and Ki values for small molecule inhibitors can vary between studies due to different experimental conditions. For this compound, a direct IC50 value is not the most appropriate measure of its efficacy due to its non-ATP competitive mechanism. Its potency is often demonstrated in cellular assays measuring the inhibition of downstream events.
Table 1: In Vitro Inhibitory Activity of Small Molecule JNK Inhibitors Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Ki (nM) | Primary Mechanism |
| SP600125 | 40[7] | 40[7] | 90[7] | JNK2: 190[9] | ATP-competitive |
| AS601245 | 150[6][10] | 220[6][10] | 70[6][10] | - | ATP-competitive |
| CC-401 | - | - | - | 25-50 (all isoforms)[6] | ATP-competitive |
| TCS JNK 6o | 2[11] | 4[11] | 52[11] | JNK1: 2, JNK2: 4, JNK3: 52[5] | ATP-competitive |
| JNK-IN-8 | 4.7[12] | 18.7[12] | 1[12] | - | Irreversible (covalent) |
Table 2: Cellular Efficacy of JNK Inhibitors
| Inhibitor | Cellular c-Jun Phosphorylation EC50 (nM) | Cell Line |
| SP600125 | 5,000 - 10,000[7] | Jurkat T cells |
| TCS JNK 6o | 920[2] | - |
| JNK-IN-8 | 486[12] | HeLa |
| JNK-IN-8 | 338[12] | A375 |
| This compound | Potent inhibition demonstrated at µM concentrations[13] | Various |
While a direct quantitative comparison is challenging, studies have indicated that this compound is a highly potent and specific inhibitor of JNK-mediated apoptosis and inflammatory responses in cellular and in vivo models.[12][13][14] For instance, this compound has been shown to effectively prevent hearing loss and neurodegeneration in animal models by blocking the apoptotic JNK signaling pathway.[9][12][13][15][16]
Experimental Protocols
The evaluation of JNK inhibitor efficacy typically involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro JNK Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified JNK enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate (e.g., recombinant GST-c-Jun or a synthetic peptide).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM β-glycerophosphate).
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods).
-
Test inhibitors (this compound and small molecules) at various concentrations.
-
96-well plates or microcentrifuge tubes.
-
Apparatus for detecting phosphorylation (e.g., scintillation counter, phosphorimager, or luminescence plate reader).
-
-
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme and its substrate in the kinase assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE sample buffer).
-
Detect and quantify the amount of substrate phosphorylation. For radiolabeled assays, this can be done by separating the reaction products by SDS-PAGE and exposing to a phosphor screen or by spotting onto a phosphocellulose membrane followed by scintillation counting. For non-radioactive assays, methods like ADP-Glo™ can be used, which measure ADP formation as an indicator of kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular c-Jun Phosphorylation Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Methodology:
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, Jurkat T cells).
-
Cell culture medium and supplements.
-
JNK pathway activator (e.g., anisomycin, UV radiation, or TNF-α).
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time.
-
Stimulate the cells with a JNK pathway activator to induce c-Jun phosphorylation.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a loading control protein like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each inhibitor concentration relative to the stimulated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Both this compound and small molecule inhibitors are valuable tools for investigating the JNK signaling pathway and hold therapeutic potential. The choice of inhibitor depends on the specific research question and experimental context.
-
This compound offers high specificity by targeting the JNK-substrate interaction, a mechanism distinct from ATP-competitive inhibitors. This can be advantageous in avoiding off-target effects associated with kinase domain inhibition. Its efficacy has been demonstrated in numerous in vivo models, particularly in the context of apoptosis-driven pathologies.
-
Small molecule inhibitors provide a range of potencies and isoform selectivities. Compounds like TCS JNK 6o and JNK-IN-8 exhibit very high potency in the nanomolar range in biochemical assays. However, their cellular efficacy can be influenced by factors such as cell permeability and intracellular ATP concentrations. Furthermore, the potential for off-target kinase inhibition should be considered when interpreting results.
For researchers, a comprehensive approach that utilizes both types of inhibitors can provide a more complete understanding of the role of JNK signaling in their system of interest. The quantitative data and experimental protocols provided in this guide are intended to facilitate the rational selection and application of these powerful research tools.
References
- 1. scispace.com [scispace.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific JNK inhibition by D-JNKI1 protects Purkinje cells from cell death in Lurcher mutant mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 15. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
D-JNKI-1 and JNK Isoforms: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of D-JNKI-1's interaction with c-Jun N-terminal kinase (JNK) isoforms, supported by available experimental data and methodologies.
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. The three main JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of homology but exhibit distinct physiological functions and expression patterns. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes. This disparity in distribution and function makes the development of isoform-specific JNK inhibitors a critical goal for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
This compound is a cell-permeable peptide inhibitor of JNK, known for its high potency and specificity for the JNK signaling pathway. This guide provides a comparative analysis of the cross-reactivity of this compound with the three JNK isoforms, based on currently available data.
Quantitative Comparison of JNK Inhibitors
This compound: Experimental evidence suggests that this compound may exhibit a preference for inhibiting JNK3-mediated apoptotic signaling. A study on brain mitochondria demonstrated that this compound effectively prevented the formation of an apoptotic complex involving JNK3 and the pro-apoptotic protein Bim.[1] Notably, this inhibitory effect was not observed for JNK1 or JNK2 under the same conditions, suggesting a degree of isoform-specific action in a cellular context.[1]
Alternative JNK Inhibitors: The following table summarizes the inhibitory activity of several other small-molecule JNK inhibitors against the three JNK isoforms, providing a quantitative perspective on isoform selectivity.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | JNK1 Kᵢ (nM) | JNK2 Kᵢ (nM) | JNK3 Kᵢ (nM) |
| Tanzisertib (CC-930) | 61 | 5 | 5 | 44 | 6.2 | - |
| SP600125 | 40 | 40 | 90 | - | - | - |
| JNK-IN-8 | 4.7 | 18.7 | 1 | - | - | - |
| JNK Inhibitor VIII | 45 | 160 | - | 2 | 4 | 52 |
| Bentamapimod (AS602801) | 80 | 90 | 230 | - | - | - |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are dependent on experimental conditions. Data is compiled from various sources and should be considered as a reference.
Experimental Protocols
The determination of inhibitor potency and selectivity against JNK isoforms is typically performed using in vitro kinase assays. Below is a detailed methodology for a representative JNK kinase assay.
In Vitro JNK Kinase Assay
Objective: To measure the inhibitory activity of a compound (e.g., this compound) against purified JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., GST-c-Jun (1-79))
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 0.1 mM Na₃VO₄, 0.5 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
Test inhibitor (this compound)
-
SDS-PAGE apparatus
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, a specific concentration of the recombinant JNK isoform, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the JNK substrate (e.g., GST-c-Jun) and a mixture of non-radioactive ATP and [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection and Quantification: Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensity.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing JNK Signaling and Experimental Workflow
To better understand the context of JNK inhibition, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: A simplified diagram of the JNK signaling cascade.
References
D-JNKI-1: A Potent In Vivo Protector in Preclinical Models
A Comparative Guide to JNK Inhibition for Neuroprotection, Otoprotection, and Cardioprotection
For researchers, scientists, and drug development professionals investigating therapeutic strategies targeting the c-Jun N-terminal kinase (JNK) pathway, the peptide inhibitor D-JNKI-1 has emerged as a significant candidate, demonstrating robust protective effects in a variety of in vivo models. This guide provides an objective comparison of this compound with other JNK inhibitors, supported by experimental data, to inform preclinical research and development.
The JNK signaling cascade is a critical mediator of cellular stress responses, often culminating in apoptosis. Its role in the pathophysiology of hearing loss, neurodegenerative disorders, and ischemia-reperfusion injury has made it a prime target for therapeutic intervention. This compound, a cell-permeable peptide, functions by selectively inhibiting the interaction between JNK and its upstream activating kinases, thereby preventing the downstream phosphorylation of pro-apoptotic substrates like c-Jun.[1]
Comparative Efficacy of JNK Inhibitors in Vivo
To provide a clear comparison of this compound's performance against other known JNK inhibitors, the following tables summarize key quantitative data from various in vivo studies. These studies highlight the protective effects of these compounds in models of ototoxicity, acoustic trauma, neurotoxicity, and myocardial ischemia.
Table 1: Otoprotective Effects of JNK Inhibitors in Animal Models
| Inhibitor | Animal Model | Insult | Dosing Regimen | Key Findings | Reference |
| This compound | Guinea Pig | Neomycin Ototoxicity | 10 µM, local perfusion into scala tympani for 7 days | Nearly complete prevention of hair cell death and permanent hearing loss. | [2] |
| This compound | Guinea Pig | Acoustic Trauma (120 dB) | Dose-dependent, local delivery | Significant prevention of permanent hearing loss. | [2] |
| This compound (AM-111) | Chinchilla | Impulse Noise Trauma (155 dB) | Single IP injection or local application 1-4h post-exposure | Significant reduction in permanent threshold shifts. | [3] |
| CEP-1347 | Guinea Pig | Intense Noise (120 dB) | Subcutaneous, daily for 2 weeks | Attenuated noise-induced hearing loss and hair cell loss. | [4] |
| SP600125 | Mouse | Cisplatin-induced ototoxicity | Not specified | Did not protect against ototoxicity; potentiated its effects. |
Table 2: Neuroprotective and Cardioprotective Effects of JNK Inhibitors
| Inhibitor | Animal Model | Insult | Dosing Regimen | Key Findings | Reference |
| This compound (XG-102) | Rat | Kainic Acid-induced Seizures | 0.3 mg/kg, i.p. | Reversed mitochondrial pathological events, abolished cytochrome c release. | [5] |
| This compound | Rat | Myocardial Ischemia-Reperfusion | Pre-ischemia delivery | Reduced infarct size by ~50%, improved functional recovery. | |
| SP600125 | Mouse | Lipopolysaccharide-induced inflammation | 15 or 30 mg/kg, i.v. or p.o. | Significantly inhibited TNF-α serum levels. | [6] |
| CEP-1347 | Mouse | MPTP-induced Parkinson's Disease model | Not specified | Attenuated nigrostriatal dopaminergic neuronal loss. | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate critical evaluation and replication.
Otoprotection Study: this compound in Neomycin-Induced Ototoxicity
-
Animal Model: Pigmented guinea pigs (250–300 gm).
-
Induction of Ototoxicity: Daily intraperitoneal injections of 300 mg/kg neomycin sulfate for 5 days.
-
Inhibitor Administration: this compound (10 µM) was perfused into the scala tympani of the cochlea via an osmotic minipump over a period of 7 days.
-
Endpoint Measurement: Auditory thresholds were measured before and after neomycin treatment using auditory brainstem response (ABR). Hair cell integrity was assessed via histological analysis of the organ of Corti.[2]
Neuroprotection Study: this compound in Kainic Acid-Induced Excitotoxicity
-
Animal Model: Adult rats.
-
Induction of Neurotoxicity: Intraperitoneal injection of kainic acid to induce seizures.
-
Inhibitor Administration: A single intraperitoneal injection of this compound (0.3 mg/kg).
-
Endpoint Measurement: Analysis of brain mitochondrial, cytosolic, and nuclear fractions for the presence and phosphorylation of JNK isoforms, pro-apoptotic proteins (Bim, Bax), cytochrome c release, and PARP cleavage via Western blotting.[5]
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental workflows, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JNK signaling in neomycin-induced vestibular hair cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [diposit.ub.edu]
A Comparative Analysis of JNK Inhibitors: D-JNKI-1 and AS601245
In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a critical mediator of cellular responses to stress, inflammation, and apoptosis. The dysregulation of this pathway is implicated in a host of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2] Consequently, the development of potent and specific JNK inhibitors is of significant interest to the scientific community. This guide provides a comparative analysis of two prominent JNK inhibitors: the peptide-based inhibitor D-JNKI-1 and the small molecule inhibitor AS601245.
Mechanism of Action and Target Specificity
This compound and AS601245 employ distinct mechanisms to inhibit JNK activity, which dictates their specificity and potential applications.
This compound is a cell-permeable peptide inhibitor derived from the JNK-binding domain of the scaffold protein JNK-interacting protein 1 (JIP1).[3] It functions as a competitive inhibitor by blocking the interaction of JNK with its substrates, such as c-Jun, without interfering with the ATP-binding site of the kinase.[3] This non-ATP-competitive mechanism is believed to confer a high degree of specificity for JNK over other kinases. This compound is a pan-JNK inhibitor, affecting JNK1, JNK2, and JNK3.[4]
AS601245 is a small molecule, ATP-competitive inhibitor of JNK.[5] It directly competes with ATP for binding to the catalytic site of the JNK enzymes, thereby preventing the phosphorylation of JNK substrates.[5] This mechanism of action is common among kinase inhibitors but can sometimes lead to off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[1] However, AS601245 has demonstrated good selectivity for JNK over a range of other kinases.[5]
Performance and Efficacy: A Comparative Overview
Direct head-to-head comparative studies of this compound and AS601245 are limited in the published literature. However, by examining data from independent studies, we can draw a comparative picture of their performance in various experimental models.
Biochemical and Cellular Potency
The following table summarizes the inhibitory concentrations of both compounds across different assays.
| Inhibitor | Target | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | Pan-JNK | Apoptosis Inhibition (HEI-OC1 cells) | 2 µM (significant cell viability increase) | [6] |
| Pan-JNK | Attenuation of Colitis (in vivo) | 1 µg/kg (significant decrease in disease activity index) | [3] | |
| AS601245 | hJNK1 | Kinase Assay | 150 nM | [5] |
| hJNK2 | Kinase Assay | 220 nM | [5] | |
| hJNK3 | Kinase Assay | 70 nM | [5] | |
| c-Jun Phosphorylation | Western Blot (CaCo-2 cells) | 0.1 µM | [7] | |
| Cell Proliferation (CaCo-2 cells) | Cell Viability Assay | IC20: 0.1 µM | [8] | |
| Axon/Dendrite Damage (in vivo) | Immunohistochemistry | 80 mg/kg (67% reduction in neurite damage) | [9] |
Therapeutic Applications
Both inhibitors have shown promise in a range of preclinical models, highlighting their potential therapeutic utility.
-
Neuroprotection: Both this compound and AS601245 have demonstrated neuroprotective effects. This compound has been shown to block apoptotic signaling in brain mitochondria, suggesting a role in treating excitotoxicity-induced neuronal death.[10] AS601245 has been reported to reduce axon and dendrite damage and improve cognitive deficits following global cerebral ischemia in gerbils.[9]
-
Hearing Loss: this compound has been extensively studied for its otoprotective effects, preventing hearing loss induced by acoustic trauma and ototoxic drugs.[11]
-
Inflammatory Diseases: this compound has shown efficacy in a murine model of chronic colitis, significantly attenuating disease activity.[3] AS601245 has also been characterized as an anti-inflammatory JNK inhibitor.[8]
-
Cancer: The role of JNK in cancer is complex, with both pro- and anti-tumorigenic functions reported.[1] Both inhibitors have been investigated in cancer models. AS601245 has been shown to affect the proliferation of colon cancer cell lines. This compound has demonstrated anti-tumor effects in models of melanoma and hepatocellular carcinoma.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the performance of JNK inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of JNK inhibitors on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or AS601245 for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO for AS601245, saline for this compound).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Kinase Assay (In Vitro)
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on JNK activity.
-
Reaction Setup: In a microplate, combine a buffered solution containing the JNK enzyme (e.g., recombinant human JNK1, JNK2, or JNK3), a substrate (e.g., GST-c-Jun), and the test inhibitor (this compound or AS601245) at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) and magnesium chloride.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Detection of Phosphorylation: Wash the filter papers to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a control reaction without the inhibitor and determine the IC50 value.
Visualizing the JNK Signaling Pathway and Experimental Workflows
To better understand the context of JNK inhibition and the experimental procedures, the following diagrams are provided.
JNK Signaling Pathway and points of inhibition.
Workflow for a cell viability (MTT) assay.
Conclusion
Both this compound and AS601245 are valuable tools for investigating the physiological and pathological roles of the JNK signaling pathway. This compound, with its peptide-based, non-ATP-competitive mechanism, offers high specificity for JNK. AS601245, a small molecule ATP-competitive inhibitor, provides an alternative with good potency and selectivity. The choice between these inhibitors will depend on the specific experimental context, including the desired mode of action, the biological system under investigation, and the need to minimize potential off-target effects. Further head-to-head studies would be beneficial to delineate more clearly the comparative advantages of each inhibitor in various therapeutic applications.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of D-JNKI-1 in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic peptide D-JNKI-1 and other c-Jun N-terminal kinase (JNK) inhibitors, focusing on their therapeutic windows in various disease models. The information is compiled from preclinical and clinical studies to support further research and development in this area.
Executive Summary
This compound is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. It has shown significant promise in preclinical models of various diseases, including cerebral ischemia, hearing loss, and inflammatory bowel disease. This guide compares the efficacy, therapeutic window, and mechanism of action of this compound with other notable JNK inhibitors, namely SP600125 and CC-401. The data presented herein is intended to assist researchers in evaluating the potential of this compound for therapeutic applications.
JNK Signaling Pathway and Mechanism of Inhibition
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a variety of pathological conditions. This compound, SP600125, and CC-401 all function by inhibiting JNK activity, but through different mechanisms. This compound is a peptide inhibitor that competitively blocks the interaction of JNK with its substrates.[4] In contrast, SP600125 and CC-401 are small molecule inhibitors that act as ATP-competitive inhibitors, preventing the phosphorylation of JNK substrates.[5][6]
Comparative Efficacy and Therapeutic Window
The therapeutic window is a critical determinant of a drug's clinical utility, representing the range of doses and the timing of administration that are effective without causing significant toxicity. The following tables summarize the quantitative data on the therapeutic window of this compound and its alternatives in key disease models.
Cerebral Ischemia (Stroke)
In models of cerebral ischemia, this compound has demonstrated a notably wide therapeutic window.
| Inhibitor | Animal Model | Dosing and Administration | Therapeutic Window | Efficacy (Infarct Volume Reduction) | Reference |
| This compound | Mouse (MCAO) | 0.1 mg/kg, IV | 3 hours post-ischemia | ~50% | [7] |
| This compound | Mouse (MCAO) | Intracerebroventricular | Up to 6 hours post-ischemia | ~90% | [8] |
| This compound | Rat (MCAO) | Intraperitoneal | Up to 12 hours post-ischemia | ~49% (at 12h) | [8] |
| SP600125 | Rat (transient global ischemia) | Intracerebroventricular | Pre-treatment | Significant neuroprotection | [9] |
Hearing Loss
This compound has been investigated for the treatment of acute sensorineural hearing loss, showing protective effects when administered locally.
| Inhibitor | Animal Model | Dosing and Administration | Therapeutic Window | Efficacy (Hearing Threshold Shift Reduction) | Reference |
| This compound | Guinea Pig (Cochlear Implantation Trauma) | Intracochlear perfusion | Immediately post-trauma for 7 days | Prevented progressive hearing loss | [10] |
Inflammatory Bowel Disease (Colitis)
In models of colitis, this compound has shown efficacy in reducing disease activity.
| Inhibitor | Animal Model | Dosing and Administration | Therapeutic Window | Efficacy (Disease Activity Index Reduction) | Reference |
| This compound | Mouse (DSS-induced chronic colitis) | 1 µg/kg, SC on days 2, 12, and 22 | Prophylactic and therapeutic | Significant reduction in DAI | [1] |
| This compound | Mouse (TNBS-induced colitis) | Subcutaneous | Single administration | As effective as daily sulfasalazine | [11] |
Comparative Toxicity and Specificity
| Inhibitor | In Vitro Potency (IC50/Ki) | Selectivity Profile | Observed In Vivo Toxicity/Side Effects | Reference |
| This compound | Not an enzyme inhibitor (blocks protein-protein interaction) | Highly specific for JNK | Not well-documented in publicly available preclinical studies. Local administration in clinical trials for hearing loss was well-tolerated. | [4] |
| SP600125 | JNK1/2: 40 nM, JNK3: 90 nM (IC50) | Pan-JNK inhibitor; may inhibit other kinases at higher concentrations. | No cell toxicity observed at effective concentrations in some studies. However, concerns about off-target effects exist. | [2][12] |
| CC-401 | JNK1/2/3: 25-50 nM (Ki) | >40-fold selective for JNK over a panel of other kinases. | Phase I clinical trial for acute myeloid leukemia was terminated; reasons not publicly disclosed. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.
Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia
This model is widely used to mimic focal ischemic stroke in rodents.
References
- 1. JNK Inhibitor SP600125 Attenuates Paraquat-Induced Acute Lung Injury: an In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase | Semantic Scholar [semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. whs.rocklinusd.org [whs.rocklinusd.org]
- 8. SP600125, a new JNK inhibitor, protects dopaminergic neurons in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective action of SP600125, a new inhibitor of JNK, on transient brain ischemia/reperfusion-induced neuronal death in rat hippocampal CA1 via nuclear and non-nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of biological drugs for inflammatory bowel disease: from randomized controlled trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for D-JNKI-1
It is imperative to consult and strictly follow your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they are the primary authority for waste management.
Immediate Safety and Handling Protocols
Before commencing any procedure involving D-JNKI-1, a thorough understanding of its handling requirements is crucial. Although comprehensive toxicological data may not be widely published, treating the compound with a high degree of caution is recommended.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from skin contact.
All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its physical state (solid or liquid). All materials that have come into contact with this compound must be treated as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound (e.g., prepared stocks, experimental solutions).
-
Contaminated labware (e.g., pipette tips, microcentrifuge tubes, flasks, vials).
-
Materials used for spill cleanup.
-
-
Segregate this compound waste from all other laboratory waste, such as biological, radioactive, or non-hazardous waste.
2. Containment and Labeling of Waste:
-
Solid Waste:
-
Collect unused this compound powder and contaminated solid materials (e.g., weighing paper, contaminated wipes) in a dedicated, sealable plastic bag or a primary container.
-
Place this primary container into a larger, clearly labeled hazardous chemical waste container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a sealable, chemically resistant container (e.g., a high-density polyethylene bottle).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified by your institution's EHS department.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity, the date of accumulation, and the name of the principal investigator or laboratory.
-
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible chemicals.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if the powder becomes airborne, evacuate the immediate area and contact your institution's EHS office.
-
Spill Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE (gloves, goggles, and a lab coat; consider a respirator for powder spills).
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris, placing it in a sealed bag.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose of all cleanup materials as hazardous chemical waste.
-
Data Presentation
As no specific quantitative data for this compound disposal was found in the search results, a table summarizing general handling and storage information is provided below.
| Parameter | Recommendation | Source |
| Storage of Powder | Store at -20°C or -80°C. | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] |
| Shipping Condition | Shipped at room temperature. | [1] |
Experimental Protocols
The disposal procedures outlined above are based on general best practices for laboratory chemical waste, as no specific experimental protocols for the disposal of this compound were identified in the search results. The fundamental principle is the chemical inactivation or controlled disposal of the peptide. A general protocol for the chemical inactivation of peptide waste, which should only be performed after consulting with and receiving approval from your institution's EHS department, is as follows:
General Protocol for Chemical Inactivation of Peptide Waste (Requires EHS Approval):
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to facilitate hydrolysis and degradation of the peptide.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, add a weak acid. Continuously monitor the pH.
-
Collection and Disposal: Collect the neutralized waste in a clearly labeled hazardous waste container and arrange for disposal through your EHS office.
This compound Disposal Workflow
References
Personal protective equipment for handling D-JNKI-1
Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and handling procedures for D-JNKI-1 based on standard laboratory safety protocols for research-grade biochemicals. No specific Safety Data Sheet (SDS) for this compound was found in the public domain. Researchers must consult the SDS provided by their specific supplier and adhere to their institution's safety guidelines.
This compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), and like any research chemical, it requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2][3] The following guidelines provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the first line of defense against chemical exposure. The level of PPE required depends on the nature of the task being performed.
| Scenario | Required Personal Protective Equipment |
| Low-Concentration Solution Handling (e.g., cell culture media) | - Gloves: Nitrile or latex gloves. - Lab Coat: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
| High-Concentration Stock Solution or Powder Handling | - Gloves: Double-gloving with nitrile or latex gloves is recommended. - Lab Coat: Standard laboratory coat. - Eye Protection: Chemical splash goggles. - Respiratory Protection: Use of a certified respirator (e.g., N95) is advised when handling the powder form to avoid inhalation. - Work Area: All handling of powder should be done in a chemical fume hood or a biological safety cabinet. |
| Cleanup of Spills | - Gloves: Heavy-duty, chemical-resistant gloves. - Lab Coat: Chemical-resistant lab coat or apron. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A respirator may be necessary depending on the size and nature of the spill. |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for working with this compound, from receiving the compound to its final disposal.
Waste Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | - Dispose of as chemical waste in a clearly labeled, sealed container. - Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled biohazard or chemical waste bag. - Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, lab coat) | - Remove carefully to avoid cross-contamination. - Dispose of in a designated biohazard or chemical waste container. |
| Liquid Waste (e.g., used cell culture media) | - Collect in a labeled, sealed waste container. - Decontaminate if necessary, following institutional protocols, before disposal. |
Emergency Procedure: this compound Spill
In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult institutional resources for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
